Technical Documentation Center

Dipotassium isobutyl phosphate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dipotassium isobutyl phosphate
  • CAS: 68541-10-6

Core Science & Biosynthesis

Foundational

Dipotassium isobutyl phosphate chemical structure and properties

An In-Depth Technical Guide on Dipotassium Isobutyl Phosphate: Molecular Mechanics, Synthesis, and Surface-Active Applications Executive Summary Dipotassium isobutyl phosphate (CAS: 68541-10-6) is a highly specialized an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Dipotassium Isobutyl Phosphate: Molecular Mechanics, Synthesis, and Surface-Active Applications

Executive Summary

Dipotassium isobutyl phosphate (CAS: 68541-10-6) is a highly specialized anionic surfactant and hydrotrope[1]. Characterized by its short, branched alkyl chain and highly polar phosphate headgroup, this compound bridges the gap between traditional long-chain surfactants and inorganic salts. In industrial and advanced material applications, it is primarily leveraged as a highly efficient antistatic agent for nonwoven textiles (such as medical garments)[2] and as an erosion inhibitor in hydraulic fluids.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. We will deconstruct the physicochemical properties of dipotassium isobutyl phosphate, explore the causality behind its synthesis and formulation, and provide self-validating protocols for its application in advanced surface treatments.

Physicochemical Profile and Structural Dynamics

The efficacy of dipotassium isobutyl phosphate lies in its specific molecular geometry. The isobutyl group (2-methylpropyl) provides a compact, branched hydrophobic tail. Unlike straight-chain alkyls (e.g., n-butyl or lauryl groups), the branched isobutyl structure introduces steric bulk that prevents dense crystalline packing at interfaces. This results in a highly fluid, dynamic monolayer when applied to surfaces. Furthermore, the dipotassium phosphate headgroup is intensely hygroscopic, a critical feature for its primary application in static charge dissipation.

Table 1: Quantitative Physicochemical Data

Property Value / Description
IUPAC Name Dipotassium 2-methylpropyl phosphate
CAS Registry Number 68541-10-6[3]
Molecular Formula C4H9K2O4P[1]
Molecular Weight 230.28 g/mol [1]
Canonical SMILES CC(C)COP(=O)([O-])[O-].[K+].[K+][1]
Physical State Solid (often supplied as a 50% aqueous solution)[4]

| Primary Functional Utility | Antistatic agent, Hydrotrope, Erosion inhibitor |

Mechanistic Insights: Surface Activity and Antistatic Behavior

In the realm of nonwoven textiles—particularly polyolefin-based surgical gowns and drapes—static electricity is a critical hazard that can compromise sensitive medical equipment or ignite flammable vapors. Dipotassium isobutyl phosphate acts as a topical antistat by modifying the surface conductivity of the hydrophobic polymer[5].

Causality of Action: The isobutyl tail anchors the molecule to the hydrophobic polymer matrix via Van der Waals forces. Simultaneously, the dipotassium phosphate headgroup orientates outward toward the atmosphere. Potassium salts are deliberately chosen over sodium salts in this context because the larger ionic radius of potassium ( K+ ) results in lower lattice energy and higher hygroscopicity. The K+ ions draw ambient atmospheric moisture to the surface, creating a continuous, microscopic conductive aqueous film. This film provides a pathway for localized static charges to bleed off harmlessly into the atmosphere.

Antistatic Substrate Hydrophobic Polymer Surface (e.g., Polypropylene Nonwoven) Adsorption Adsorption Phase Isobutyl tail anchors to polymer Substrate->Adsorption Orientation Orientation Phase Phosphate headgroups face outward Adsorption->Orientation Moisture Moisture Retention Hygroscopic K+ ions attract ambient H2O Orientation->Moisture Dissipation Charge Dissipation Conductive aqueous film bleeds static charge Moisture->Dissipation

Mechanism of static charge dissipation by dipotassium isobutyl phosphate on polymer surfaces.

Synthesis and Quality Control Protocols

Direct esterification of phosphoric acid with isobutanol is thermodynamically unfavorable and yields an unpredictable mixture of mono-, di-, and tri-esters. To achieve the high purity required for technical-grade dipotassium isobutyl phosphate, the synthesis must proceed via a phosphoryl chloride intermediate.

Protocol 1: Controlled Phosphorylation and Neutralization

This protocol is designed as a self-validating system. The use of strict stoichiometric ratios and thermal control prevents the formation of di-isobutyl byproducts.

Step-by-Step Methodology:

  • Phosphorylation: Charge a dry, nitrogen-purged reactor with 1.0 molar equivalent of phosphoryl chloride ( POCl3​ ). Chill the reactor to 0–5 °C.

  • Alcohol Addition: Slowly add 1.0 molar equivalent of anhydrous isobutanol dropwise under vigorous stirring.

    • Causality: The reaction is highly exothermic. Maintaining the temperature below 5 °C prevents the secondary substitution of the resulting isobutyl phosphorodichloridate, ensuring mono-ester selectivity.

  • Degassing: Apply a mild vacuum to remove the HCl gas byproduct, driving the reaction to completion.

  • Hydrolysis & Neutralization: Transfer the intermediate to a secondary reactor containing 3.0 molar equivalents of aqueous Potassium Hydroxide ( KOH ) maintained at 10 °C.

    • Causality: Two equivalents of KOH neutralize the chloride leaving groups, while the third equivalent neutralizes the resulting phosphate acid to form the dipotassium salt.

  • Self-Validation (Quality Control): Extract an aliquot and analyze via 31P NMR spectroscopy. The presence of a single sharp peak confirms the mono-alkyl phosphate. Multiple peaks indicate poor temperature control during Step 2 (yielding di- or tri-esters) or incomplete hydrolysis.

Synthesis Isobutanol Isobutanol (C4H10O) Intermediate Isobutyl Phosphorodichloridate Intermediate Isobutanol->Intermediate + POCl3 (- HCl) POCl3 Phosphoryl Chloride (POCl3) POCl3->Intermediate Product Dipotassium Isobutyl Phosphate (C4H9K2O4P) Intermediate->Product + 2 KOH (Hydrolysis) KOH Potassium Hydroxide (KOH) KOH->Product

Chemical synthesis of dipotassium isobutyl phosphate via phosphorylation and neutralization.

Experimental Validation: Antistatic Application on Nonwovens

In industrial settings, dipotassium isobutyl phosphate is often applied as a 50% active aqueous solution (e.g., commercially known as QUADRASTAT)[4]. The following protocol details the application and validation of this chemical on a nonwoven polypropylene substrate.

Protocol 2: Topical Application and Surface Resistivity Testing

Topical application is chosen over melt-blending because melt-blending requires the additive to migrate (bloom) to the surface over time. Topical spraying guarantees immediate surface presence, which is mandatory for medical textiles[5].

Step-by-Step Methodology:

  • Solution Preparation: Dilute the 50% dipotassium isobutyl phosphate stock solution with deionized water to achieve a 0.5% w/v active treatment bath.

  • Substrate Treatment: Pass a continuous web of spunbond-meltblown-spunbond (SMS) polypropylene nonwoven fabric through the treatment bath using a pad-mangle system. Adjust the nip roller pressure to achieve a 100% wet pick-up rate.

  • Drying: Pass the treated fabric through a forced-air convection oven at 110 °C for 60 seconds to evaporate the water, leaving a uniform molecular layer of the phosphate salt.

  • Self-Validation (Resistivity Testing): Condition the fabric at 20 °C and 50% Relative Humidity for 24 hours. Use a concentric ring electrode to measure the surface resistivity according to AATCC Test Method 76.

    • Interpretation: An untreated polypropylene fabric will exhibit a surface resistivity of >1014Ω/sq . A successful treatment with dipotassium isobutyl phosphate will drop the resistivity to <1010Ω/sq , confirming the formation of the conductive moisture network.

Safety, Handling, and Environmental Profile

While dipotassium isobutyl phosphate is highly effective, it requires strict adherence to laboratory safety protocols. According to safety data sheets[6], the compound is an irritant to mucosal membranes and skin.

  • Personal Protective Equipment (PPE): Handlers must wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and chemical impermeable gloves (satisfying EU Directive 89/686/EEC)[6].

  • Spill Mitigation: In the event of an accidental release, avoid dust or mist formation. Evacuate personnel to safe areas and collect the material using spark-proof tools. Do not flush raw material into municipal water systems without prior neutralization, as high phosphate loads can trigger localized eutrophication in aquatic environments[7].

  • First Aid: If inhaled, move the victim to fresh air immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled; utilize a pocket mask or proper respiratory medical device[7].

References

  • Alfa Chemistry via American Chemical Suppliers. "Dipotassium isobutyl phosphate." American Chemical Suppliers. URL: [Link]

  • ChemBK. "phosphoric acid, mono(2-methylpropyl) ester,dipotassium salt." ChemBK. URL: [Link]

  • Google Patents (US7811949B2). "Method of treating nonwoven fabrics with non-ionic fluoropolymers." Google Patents.

Sources

Exploratory

Thermodynamic Stability and Hydrolysis Kinetics of Dipotassium Isobutyl Phosphate: A Technical Guide

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Delivery Researchers Document Type: Technical Whitepaper Executive Summary Dipotassium isobutyl phosphate (DIBP, CAS 68541-10-6) is a highly stable a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Delivery Researchers Document Type: Technical Whitepaper

Executive Summary

Dipotassium isobutyl phosphate (DIBP, CAS 68541-10-6) is a highly stable alkyl phosphate salt increasingly evaluated in advanced drug delivery systems as a hydrotrope, buffering agent, and solubilizing excipient. Unlike standard carboxylic esters, phosphate monoesters exhibit extraordinary resistance to hydrolytic degradation. This whitepaper provides an authoritative, in-depth analysis of the thermodynamic boundaries of DIBP, detailing the structural causality behind its extreme stability and providing a self-validating analytical workflow for kinetic profiling.

Physicochemical Profiling & Structural Thermodynamics

DIBP ( C4​H9​K2​O4​P ) is the dipotassium salt of isobutyl phosphate. In aqueous media, its thermodynamic behavior is fundamentally governed by the protonation state of the phosphate group.

Based on quantum mechanical surface potential calculations and titration data of analogous primary alkyl phosphates, the transition from the monoanionic to the dianionic state ( pKa2​ ) occurs at approximately pH 6.3 [1][1]. Consequently, at physiological pH (7.4) and in basic formulations, DIBP exists almost exclusively as a dianion ( RO−PO32−​ ).

The Electrostatic Shielding Effect

The thermodynamic stability of the DIBP dianion is immense. The dense, localized negative charge of the −PO32−​ group creates a powerful electrostatic shield. This shield thermodynamically repels incoming nucleophiles, such as water or hydroxide ions ( OH− ), drastically increasing the activation enthalpy ( ΔH‡ ) required to reach the pentacoordinate transition state. The estimated half-life for the uncatalyzed attack of water on an alkyl phosphate dianion at 25°C is staggering—approximately 1012 years [2][2].

Monoanion Hydrolysis and Anti-Hammond Behavior

If the pH drops below 6.3, the monoanion becomes the dominant reactive species. The hydrolysis of alkyl phosphate monoanions proceeds via a preequilibrium proton transfer from the phosphoryl group to the ester oxygen, followed by rate-limiting P-O bond fission. Interestingly, this pathway exhibits anti-Hammond behavior; the protonation weakens the P-O(R) ester bond, lowering the thermodynamic barrier for dissociative cleavage compared to the dianion [3][3].

Pathway DIBP Dipotassium Isobutyl Phosphate Monoanion Monoanion (pH < 6.3) DIBP->Monoanion Acidic Environment Dianion Dianion (pH > 6.3) DIBP->Dianion Physiological/Basic TS1 Rate-Limiting P-O Fission Monoanion->TS1 H2O Attack (Proton Transfer) TS2 Electrostatic Repulsion Dianion->TS2 OH- Attack Prod Isobutanol + Inorganic Phosphate TS1->Prod TS2->Prod Extremely Slow (10^12 yrs)

Figure 1: pH-dependent thermodynamic hydrolysis pathways of DIBP.

Quantitative Thermodynamic Data

Standard ICH Q1A(R2) accelerated stability conditions (40°C / 75% RH) are fundamentally inadequate for profiling DIBP due to its extreme kinetic inertness. To observe measurable degradation, researchers must utilize extreme alkaline conditions and temperatures exceeding 100°C.

Table 1 summarizes the thermodynamic parameters for alkyl phosphate hydrolysis, highlighting why enzymatic catalysis (e.g., via Alkaline Phosphatase) is typically required to break these bonds in nature [4][4].

Table 1: Thermodynamic Parameters of Alkyl Phosphate Hydrolysis

Chemical SpeciesMedium / CatalystTemp (°C) ΔH‡ (kcal/mol) kobs​ ( s−1 )Est. Half-Life
Alkyl Phosphate DianionWater (pH > 8)25~30.6 <10−19 ∼1012 years
Dimethyl Phosphate1 M KOH125N/A 6×10−6 *~32 hours
Alkyl Phosphate Dianion60% aq. DMSO2520.7AcceleratedN/A
Alkyl PhosphateAlkaline Phosphatase25< 10.0 102−103 Milliseconds

*Value represents the second-order rate constant ( M−1s−1 ) for hydroxide attack [5][5].

Experimental Workflow: Self-Validating Kinetic Profiling

To accurately determine the activation energy ( Ea​ ) and shelf-life of DIBP in a formulation, standard HPLC-UV is insufficient due to the lack of a chromophore on the isobutyl chain. As an alternative, we employ Accelerated Thermal Stress coupled with Quantitative 31P -NMR ( q31P -NMR) .

Causality Behind Experimental Choices
  • Why 31P -NMR? It directly observes the phosphorus environment, allowing unambiguous, label-free differentiation between the intact DIBP ester and the degradation product (inorganic phosphate, Pi​ ).

  • Why extreme thermal stress? Because the dianion barrier is so high, temperatures below 90°C yield zero detectable degradation, making Arrhenius extrapolation impossible.

  • Why an internal standard? To create a self-validating system . By adding Trimethyl Phosphate (TMP) as an inert internal standard, we ensure mass balance. If the sum of the (DIBP + Pi​ ) integrals drifts relative to TMP, the scientist is immediately alerted to sample evaporation, precipitation, or a secondary degradation pathway.

Step-by-Step Methodology
  • Buffer Preparation & Internal Standard Spiking: Prepare a 100 mM borate buffer in D2​O (pH adjusted to 9.0 with KOD to ensure 100% dianion population). Spike the buffer with 10 mM Trimethyl Phosphate (TMP) as the internal standard.

  • Sample Aliquoting: Dissolve DIBP to a final concentration of 50 mM in the spiked buffer. Dispense 0.5 mL aliquots into heavy-walled, hermetically sealed NMR ampoules to prevent evaporation at boiling temperatures.

  • Thermal Cycling (Accelerated Stress): Submerge the sealed ampoules in heated oil baths set to 90°C, 110°C, and 130°C.

  • Reaction Quenching: At predetermined time points (e.g., 24h, 48h, 72h, 168h), remove an ampoule and immediately plunge it into an ice-water bath (4°C). Causality: Rapid quenching instantly halts the hydrolysis reaction, locking the kinetic state for accurate measurement.

  • q31P -NMR Acquisition: Acquire spectra using inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal integrations are strictly proportional to molar concentrations.

  • Mass Balance Validation & Kinetic Extraction: Integrate the DIBP peak, the Pi​ peak, and the TMP peak. Validate the assay by confirming [DIBP]+[Pi​]=Constant relative to [TMP] . Plot ln(kobs​) vs. 1/T to extract the activation energy via the Arrhenius equation.

Protocol Prep Sample Prep (DIBP + TMP Std in D2O) Stress Thermal Stress (90°C - 130°C Ampoules) Prep->Stress Hermetic Seal Quench Rapid Quench (Ice Bath, 4°C) Stress->Quench Time-course sampling NMR q31P-NMR (Inverse-Gated Decoupling) Quench->NMR Halt kinetics Val Mass Balance Validation ([DIBP]+[Pi] vs TMP) NMR->Val Peak Integration

Figure 2: Self-validating q31P-NMR workflow for kinetic profiling of DIBP.

References

  • Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups Journal of Applied Organometallic Chemistry[Link]

  • Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions PubMed (NIH)[Link]

  • Alkaline Phosphatase Revisited: Hydrolysis of Alkyl Phosphates ACS Publications[Link]

  • Biochemical Characterization of Yeast Xrn1 PMC (NIH)[Link]

  • Thermodynamic Origin of the Increased Rate of Hydrolysis of Phosphate and Phosphorothioate Esters in DMSO/Water Mixtures PMC (NIH)[Link]

Sources

Foundational

Dipotassium Isobutyl Phosphate (CAS 68541-10-6): A Technical Whitepaper on Physicochemical Profiling, Safety, and Pharmaceutical Applications

Executive Summary Dipotassium isobutyl phosphate (DIBP-K2) is a specialized anionic alkyl phosphate salt increasingly utilized in industrial research and drug development. Bridging the gap between highly lipophilic long-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipotassium isobutyl phosphate (DIBP-K2) is a specialized anionic alkyl phosphate salt increasingly utilized in industrial research and drug development. Bridging the gap between highly lipophilic long-chain phosphates and inorganic phosphate buffers, DIBP-K2 functions primarily as a hydrotrope and low-irritation surfactant. This whitepaper provides drug development professionals with a rigorous analysis of its physicochemical properties, toxicological profile, and self-validating experimental workflows for formulation integration.

Molecular Characterization & Physicochemical Dynamics

Chemical Identity and Structural Causality

Dipotassium isobutyl phosphate (CAS No. 68541-10-6) is the dipotassium salt of mono-isobutyl phosphate. With a molecular weight of 230.28 g/mol and the molecular formula C4H9K2O4P, it is characterized by a short, branched aliphatic chain attached to a highly polar phosphate headgroup[1].

Mechanistic Insight: In drug formulation, the length of the alkyl chain dictates the excipient's phase behavior. Long-chain alkyl phosphates (e.g., cetyl phosphate) tend to form rigid lamellar liquid crystalline phases, which can drastically increase the viscosity of microemulsions. In contrast, the short isobutyl chain of DIBP-K2 prevents the formation of highly ordered, tightly packed micelles. Instead, it acts as a hydrotrope —disrupting the hydrogen-bonding network of water and loosely aggregating around hydrophobic Active Pharmaceutical Ingredients (APIs) to enhance their solubility across both polar and non-polar solvents without inducing excessive viscosity[2].

Quantitative Physicochemical & Safety Data

The following table summarizes the core parameters required for formulation calculations and safety compliance:

ParameterSpecification / Description
Chemical Name Dipotassium isobutyl phosphate
CAS Registry Number 68541-10-6[1]
Molecular Formula C4H9K2O4P[1]
Molecular Weight 230.28 g/mol [1]
Canonical SMILES CC(C)COP(=O)([O-])[O-].[K+].[K+][1]
GHS Hazard Classification Skin Irritation (H315), Serious Eye Irritation (H319)[3]
Biodegradability Approaching 100% decomposition within 10-15 days[4]

Safety Data & Toxicological Assessment

While alkyl phosphate potassium salts are celebrated for their low systemic toxicity and excellent environmental biodegradability (decomposing rapidly into carbon dioxide and phosphate ions)[4], the concentrated raw material demands strict handling protocols.

  • GHS Compliance & PPE: DIBP-K2 is classified as a skin and eye irritant. Handling the raw powder or concentrated solutions requires EN 166 (or NIOSH) compliant tightly fitting safety goggles, EN 374 compliant chemical-impermeable gloves, and fire-resistant clothing[3]. Disposal must be routed through licensed chemical destruction plants, avoiding direct discharge into sewer systems[3].

  • Ocular & Mucosal Safety: For topical or ophthalmic drug development, the irritation potential of the formulated product must be assessed. The cosmetic and pharmaceutical industries rely heavily on the HET-CAM (Hen's Egg Test - Chorioallantoic Membrane) assay for alkyl phosphates to accurately predict mucosal irritation without in vivo rabbit testing[5].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to guarantee that the resulting data is trustworthy and reproducible.

Protocol 1: Determination of Hydrotropic Solubilization Capacity

Objective: Determine the Critical Aggregation Concentration (CAC) of DIBP-K2 to optimize the minimum excipient load required for API solubilization. Causality: We employ surface tensiometry via the Wilhelmy plate method rather than dynamic light scattering (DLS). Because DIBP-K2 is a hydrotrope rather than a classic surfactant, it does not form a sharp Critical Micelle Concentration (CMC); instead, surface tension drops gradually. The Wilhelmy plate provides the continuous, high-resolution data needed to map this broad transition zone.

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step): Measure the surface tension of ultra-pure Milli-Q water at 20°C. Acceptance criteria: 72.8 ± 0.2 mN/m. If this fails, clean the platinum plate by flaming.

  • Positive Control Validation: Run a titration of Sodium Dodecyl Sulfate (SDS). Acceptance criteria: A sharp CMC break must be observed at ~8.2 mM.

  • Sample Preparation: Prepare a 500 mM stock solution of DIBP-K2 in ultra-pure water.

  • Titration & Measurement: Automatically inject the DIBP-K2 stock into a water vessel while continuously measuring surface tension. Allow 3 minutes of equilibration between injections.

  • Data Analysis: Plot surface tension (mN/m) against the logarithm of DIBP-K2 concentration. The CAC is identified at the inflection point where the slope of the surface tension decrease significantly flattens.

Protocol 2: In Vitro Cytotoxicity & Ocular Irritation Screening

Objective: Establish the safe therapeutic window of DIBP-K2 for topical formulations. Causality: The MTT assay is selected to measure mitochondrial metabolic rate, providing a direct, quantifiable correlation to cell viability. The HET-CAM assay is chosen because the chorioallantoic membrane is highly vascularized, mimicking the human conjunctiva's inflammatory response (hyperemia, hemorrhage, and coagulation) to surfactants[5].

Step-by-Step Methodology:

  • Cell Culture (MTT): Seed human dermal fibroblasts in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Expose cells to a serial dilution of DIBP-K2 (0.01% to 5% w/v).

  • Self-Validation Controls: Include 0.1% SDS (Positive Control: must show <10% viability) and PBS (Negative Control: must show >95% viability). The assay is void if controls fall outside these parameters.

  • HET-CAM Execution: Incubate fertilized chicken eggs for 9 days. Carefully open the shell to expose the CAM.

  • Application & Scoring: Apply 300 µL of the DIBP-K2 formulation. Observe for 5 minutes. Score the time of onset for hemorrhage, vascular lysis, and coagulation. Compare against a 0.1% NaOH positive control (severe damage) and 0.9% NaCl negative control (no reaction).

Visualizations of Workflows

The following diagrams map the logical progression of formulation and safety screening using DIBP-K2.

FormulationWorkflow A Hydrophobic API Selection B DIBP-K2 Addition (Hydrotrope) A->B C Micellar/Hydrotropic Solubilization B->C D Lipid Nanocarrier Integration C->D E Physicochemical Validation D->E

Workflow for API solubilization using DIBP-K2 as a hydrotropic excipient.

SafetyScreening S1 DIBP-K2 Sample Preparation S2 In Vitro Cytotoxicity (MTT Assay) S1->S2 S3 Ocular Irritation (HET-CAM) S1->S3 S4 GHS Hazard Classification S2->S4 S3->S4 S5 Safe Excipient Limit Established S4->S5

Self-validating toxicological screening pathway for DIBP-K2 excipient safety.

References

  • Alfa Chemistry. "Dipotassium isobutyl phosphate." American Chemical Suppliers.
  • Echemi. "Phosphoric acid, 2-methylpropyl ester, potassium salt Safety Data Sheets." Echemi.com.
  • Shandong Landsea Technology Limited Liability Company. "Phosphate (potassium salt)." Lingfeichem.com.
  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Alkyl Phosphates as Used in Cosmetics." CIR-Safety.org.
  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Alkyl Phosphates as Used in Cosmetics (Discussion & Solubility)." CIR-Safety.org.

Sources

Exploratory

Dipotassium Isobutyl Phosphate: A Technical Guide to Toxicity Mechanisms and Environmental Degradation Pathways

Executive Overview & Structural Dynamics Dipotassium isobutyl phosphate (DPIBP) is a highly water-soluble organophosphate salt utilized in specialized industrial applications, including textile processing, surfactant for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Dynamics

Dipotassium isobutyl phosphate (DPIBP) is a highly water-soluble organophosphate salt utilized in specialized industrial applications, including textile processing, surfactant formulation, and as a lubricant additive. In aqueous environments, DPIBP rapidly dissociates into potassium cations and the isobutyl phosphate anion[1]. Consequently, its environmental fate and toxicological profile are governed by the behavior of alkyl phosphate esters and their primary metabolites, such as diisobutyl phosphate (DiBP) and monoisobutyl phosphate.

While historically considered less hazardous than halogenated organophosphate flame retardants (OPFRs), emerging research indicates that alkyl phosphates and their metabolites can induce specific toxicological responses, including gastric irritation and developmental toxicity[2]. Furthermore, the environmental persistence of these compounds is heavily dependent on microbial phosphoesterase activity and subsequent oxidation pathways[3]. This whitepaper synthesizes the mechanistic pathways of DPIBP toxicity, maps its environmental degradation kinetics, and provides validated laboratory protocols for researchers evaluating alkyl phosphate derivatives.

Toxicological Profile and Mechanistic Pathways

The toxicity of isobutyl phosphate derivatives is primarily characterized by oxidative stress induction rather than acute lethality. While the parent compounds exhibit moderate toxicity, their hydrolyzed and hydroxylated metabolites often demonstrate enhanced biological reactivity. For instance, metabolites of alkyl organophosphate esters (OPEs) have been shown to exhibit higher toxicity to Ca²⁺-dependent protein kinases (CDPK) than their parent compounds[4].

Gastric and Developmental Toxicity

Exposure to isobutyl phosphate esters has been linked to gastric toxicity and intestinal barrier dysfunction[2]. In developmental models, such as zebrafish embryos, exposure to these compounds triggers a cascade of intracellular events beginning with mitochondrial dysfunction. This leads to the overproduction of Reactive Oxygen Species (ROS), which subsequently activates the c-Jun N-terminal kinase (JNK) signaling pathway, culminating in cellular apoptosis and developmental malformations[2].

Toxicity_Pathway A Isobutyl Phosphate Anion (Cellular Internalization) B Mitochondrial Membrane Depolarization A->B Induces C Excessive ROS Production (Oxidative Stress) B->C Triggers D JNK Kinase Phosphorylation (Signal Transduction) C->D Activates E Apoptosis & Developmental Toxicity D->E Culminates in

Figure 1: ROS-Mediated JNK signaling pathway driving developmental toxicity.

Environmental Degradation Kinetics

The environmental degradation of alkyl phosphates is a multi-step process driven by both abiotic hydrolysis and microbial metabolism. In sediment and activated sludge, the primary degradation routes involve hydrolysis, dehydrogenation, and hydroxylation[3].

Phosphoester Bond Cleavage

The initial and rate-limiting step in the degradation of DPIBP is the cleavage of the phosphoester bond. This process yields isobutanol and inorganic dipotassium phosphate. In alkaline environments, the hydrolysis of alkyl phosphates follows second-order kinetics, breaking the oxygen-phosphorus bond[5].

Microbial Oxidation

Following hydrolysis, the resulting aliphatic alcohols (e.g., isobutanol) undergo rapid microbial degradation. Species such as Pseudomonas and Sphingomonas are highly effective at utilizing these metabolites as carbon sources[3]. The isobutanol is oxidized to isobutyraldehyde, then to isobutyric acid, and ultimately mineralized into CO₂ and H₂O via the TCA cycle.

Degradation_Pathway A Dipotassium Isobutyl Phosphate B Phosphoesterase Hydrolysis A->B C Isobutanol B->C Cleavage D Dipotassium Phosphate B->D Cleavage E Microbial Oxidation (Pseudomonas spp.) C->E F Isobutyric Acid E->F Dehydrogenation G Mineralization (CO2 + H2O) F->G TCA Cycle

Figure 2: Microbial degradation of isobutyl phosphate via hydrolysis and oxidation.

Quantitative Data Summary

The kinetic and toxicological parameters of alkyl phosphates vary significantly based on environmental conditions and biological models. The table below synthesizes key quantitative data across the alkyl phosphate class to benchmark DPIBP behavior.

Compound / DerivativeMetricValueExperimental ConditionsRef
Triisobutyl phosphate (TiBP) Biotransformation Rate2.15 – 12.7 d⁻¹Activated Sludge (Acclimated bioreactor)[3]
Triisobutyl phosphate (TiBP) EC50 (Bacteria)129 mg/LSaltwater species
Triethyl phosphate (TEP) EC50 (Algae)900 mg/LFreshwater species
Triaryl/Alkyl Phosphates Half-life (Sediment)2.8 – 19.1 days2°C to 25°C, pond and river sediments[6]
Triphenyl phosphate (TPHP) Degradation Rate0.054 h⁻¹BES with 1.0 g/L sodium acetate[3]

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. The causality behind each methodological choice is explicitly detailed.

Protocol 1: In Vivo Toxicity & ROS-JNK Activation Assay (Zebrafish Model)

Objective: To assess the developmental toxicity and oxidative stress induced by isobutyl phosphate derivatives.

  • Embryo Selection & Exposure Setup: Select healthy zebrafish embryos at 4 hours post-fertilization (hpf).

    • Causality: Initiating exposure at 4 hpf ensures the chemical interacts during the critical window of early organogenesis, allowing for the accurate assessment of developmental malformations before the chorion hardens significantly.

  • Dosing Regimen: Expose embryos to 0, 10, 50, and 100 mg/L of DPIBP in E3 medium, replacing the medium daily.

    • Causality: This concentration gradient covers both environmentally relevant trace levels and acute toxic thresholds, enabling the calculation of a robust dose-response curve and LC50 value.

  • ROS Quantification (72 hpf): Stain embryos with 2',7'-dichlorofluorescein diacetate (DCFH-DA) in the dark for 1 hour, wash thoroughly, and image via fluorescence microscopy.

    • Causality: DCFH-DA is cell-permeable and non-fluorescent until it is oxidized by intracellular ROS into highly fluorescent DCF. This provides a direct, quantifiable visual metric of oxidative stress, validating the upstream trigger of the JNK pathway.

  • Gene Expression Analysis: Extract total RNA from pooled embryos, synthesize cDNA, and perform RT-qPCR targeting the jnk1 and caspase-3 genes.

    • Causality: Upregulation of these specific markers confirms that the observed cellular apoptosis is mechanistically driven by the JNK signaling cascade rather than non-specific necrotic tissue damage.

Protocol 2: Aerobic Degradation Tracking via LC-MS/MS

Objective: To map the degradation kinetics and identify the transformation products of DPIBP in environmental matrices.

  • Sludge Acclimation: Inoculate a sequencing batch reactor (SBR) with municipal activated sludge and acclimate with 5 mg/L DPIBP as the sole phosphorus source for 14 days.

    • Causality: Acclimation selectively upregulates the expression of specific phosphoesterase enzymes in the microbial community (e.g., Pseudomonas spp.), reducing the lag phase and ensuring consistent kinetic measurements during the actual study[3].

  • Kinetic Sampling: Spike the acclimated sludge with 50 mg/L DPIBP. Withdraw 5 mL aliquots at 0, 2, 4, 8, 12, and 24 hours. Quench immediately with an equal volume of ice-cold methanol.

    • Causality: Methanol instantly denatures microbial enzymes and precipitates proteins, halting degradation at the exact time point to ensure absolute kinetic accuracy.

  • Sample Preparation: Centrifuge the quenched samples at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Removing cellular debris and extracellular polymeric substances (EPS) prevents LC column clogging and mitigates ion suppression during mass spectrometry analysis.

  • LC-MS/MS Analysis: Inject 10 µL of the filtrate into a C18 reverse-phase column coupled to a tandem mass spectrometer. Utilize Electrospray Ionization in negative mode (ESI-).

    • Causality: Alkyl phosphates and their primary degradation metabolites (such as isobutyric acid and DiBP) readily deprotonate. Using ESI- is significantly more sensitive for detecting these acidic species compared to positive ionization modes.

References[5] Chemical Hazard Information Profile: Draft Report: Tri (Alkyl/Alkoxy) Phosphates. U.S. Environmental Protection Agency (EPA).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw8UV6I5nTskKC20yLrozPD1s0c2ydOs8q41u_eDFPLkW8TeoHzUMsYheusm6UzQ65VpjHceht5GUVMWEU0pl_OIZFMzxYlIbyGBELzLS-9r_sYfbnNCgBv8XT17HizgXCW50GmoVFyQaCKBQOP1zQkD0=[1] Phosphoric acid, 2-methylpropyl ester, potassium salt Safety Data Sheets. Echemi.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMlnIEytbByW4qeEAMHtIaYHcSuoKmDdQKTO9wVBHxWOIGlx1y-kBSb41kRqsdqGggfR-ZpPh4PLMxFYearpHeo8PsKzfuQx-4FipZ0Jlob7bnl7K9IIk6qN-PogzAf_LMlyAO4jGpdApSZXmnebODXkP8s16Er0bag1hpxUqj2f18Ze5ubpyG2axNLkPU5LDvfnCzVtQ=[2] Investigation of the gastric toxicity induced by exposure to tri-isobutyl phosphate. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd_yTCgNRSYhliTbuQ0_nNTGqIem0gntLoynCcxjVeVRdCMDeVKNFu3e2zdHU3N0LuRzs4ntOzlilOGWrXHK7BBT447H2vho6yquyoNcS4WLYzQ1DFNJ0401w1HKbknFQs32alDZyZfBQerPTF67DKYKhxQ6mX7TYTTmxUUl0wkyhYIw5O3APTmlNokfTnHF43zVxyINPGueO-SymXvEks-W3cLxKM3rxlF_pYw7E8PihNBH9Ud1ewRc9uCG6f7lYE[3] Aerobic degradation of parent triisobutyl phosphate and its metabolite diisobutyl phosphate in activated sludge: Degradation pathways and degrading bacteria. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcr67DyAm0h2bkxqB8PqvpfAeR-H35bNiPzxs6OzoU6fgu2KFFTd9ZXYFblNU5OX2BNsvxnfBs53AzjaBbdyKOFkRk12Fxba-zy3Pf33JlKtcjBaZhR8Fx7LUYZ1y4aK9jllNAbYraeKVXcGjEDEaHMAnzokhLkNoeYQ_icntBY9QqFpZQBCSKpX_EVZA5NkLH1zj-Jpuylb_otFV_OUHpwJXSiSDXhSs4ARn292iFePY_ydVatleCVb1eAlfHW17BHIlnzc5W3HIilTIjm9kZl00xdSsaEe7NWUmSqcQVefK-syPBFWjPkZ1IeNCNx2-Jbh5KuKFNID1OoN3H4G18En23TBYHCxY7[6] RIVM rapport 601501024 Environmental Risk Limits for several phosphate esters. RIVM.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmCeOqcnEMNt6CmM5oXXz3DiW077N3DGWgmVXh_bf6tDdkFGG8xO2XDhgHJwlm9OYIgNrmcdG5f7-WIszwCGvNWvWyTXznOu02_nIVXRCLdNgs9qfwNh-2_jZLdMMuDRnvTAhcmsE4aqtdWxmNmrnWJQ==[4] Structure-Dependent Distribution, Metabolism, and Toxicity Effects of Alkyl Organophosphate Esters in Lettuce (Lactuca sativa L.). ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3eftgHf4h0wcSfvagSJGMVYF1GVcW7V6PTCJQO9Xoq8Jux6jTxXDIbc8VxLyZBj-SGF1rsqFpvNZ8XzM8WFMQmNA-TDREyPmiPa_Ag-ZYa4IuRD_P0Qzv6lDSN-2wT6ragPUQdfEqfAZb[7] Biodegradation of four triaryl/alkyl phosphate esters in sediment under various temperature and redox conditions. Taylor & Francis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyMH6boawtHPzSvovz_4Uf58OCOXFNoAV12u_DDf9cnrlIGSO82iR1a5Z0zwMaxXplXN52xkqruppVXpiISwfeoOGrCU8uCkHQzcvd0GCP3Bc47bJZFNXp51vo_cIGNmTCaqsw5XLtDz67pHUDF3wTTf-81VJPxQ==

Sources

Foundational

Historical discovery and early synthesis of dipotassium isobutyl phosphate

An In-Depth Technical Guide to the Historical Context and Plausible Early Synthesis of Dipotassium Isobutyl Phosphate For Researchers, Scientists, and Drug Development Professionals Introduction Dipotassium isobutyl phos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Historical Context and Plausible Early Synthesis of Dipotassium Isobutyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium isobutyl phosphate belongs to the class of organophosphorus compounds, which are characterized by a central phosphorus atom bonded to oxygen and at least one organic group. While this specific dialkyl phosphate salt may not have the storied history of some seminal compounds in organic chemistry, its synthesis is rooted in the foundational principles of organophosphorus chemistry that emerged in the 19th century. This guide provides a comprehensive overview of the likely historical context and a plausible early synthesis methodology for dipotassium isobutyl phosphate, designed for researchers and professionals in drug development and chemical sciences. The content herein is synthesized from the broader history of organophosphorus chemistry, providing a scientifically grounded and historically contextualized perspective.

Chapter 1: The Historical Landscape of Organophosphorus Chemistry

The journey into the synthesis of compounds like dipotassium isobutyl phosphate begins with the discovery of its core element, phosphorus.

The Dawn of Phosphorus Chemistry

The history of phosphorus chemistry began in 1669 when the alchemist Hennig Brandt, in his quest for the philosopher's stone, isolated elemental phosphorus from urine[1][2]. This discovery of a glowing, waxy substance sparked immense interest and laid the groundwork for a new field of chemical inquiry[2]. For over a century, the unique properties of phosphorus were explored, and it eventually found its way into chemistry textbooks and various applications[2].

The Birth of Organophosphorus Chemistry

The 19th century marked the transition from inorganic phosphorus chemistry to the synthesis of the first organophosphorus compounds. This era was characterized by the development of fundamental reaction mechanisms and the synthesis of the first phosphate esters.

A pivotal moment in this progression was the work on "ethers" (esters) in the early 1800s. Chemists like Jean Louis Lassaigne and Jules Pelouze investigated the reaction between ethanol and phosphoric acid, leading to the identification and synthesis of "phosphovinic acid" (a monoalkyl phosphate)[3][4][5]. This early work was a crucial step towards creating more complex organophosphate structures.

The synthesis of the first neutral organophosphate, triethyl phosphate (TEP), by Franz Anton Voegeli in 1848, was a significant milestone[3][4][5]. This achievement, along with Alexander Williamson's work on ether synthesis in 1851, which introduced the use of alkyl halides with salts, opened the door for more systematic and efficient methods for creating organophosphorus compounds[3][4]. It is within this evolving chemical landscape that the synthesis of various alkyl phosphates, including isobutyl derivatives, became conceivable.

Chapter 2: A Plausible Early Synthesis of Dipotassium Isobutyl Phosphate

The Chemical Rationale

The reaction of phosphorus oxychloride (POCl₃) with alcohols was a common method for producing phosphate esters. The stoichiometry of the reaction could be controlled to favor the formation of mono-, di-, or tri-alkyl phosphates. To produce a dialkyl phosphate, two equivalents of the alcohol would be reacted with one equivalent of phosphorus oxychloride. The resulting dialkyl phosphorochloridate would then be hydrolyzed to the corresponding phosphoric acid ester, which could subsequently be neutralized with a base, such as potassium hydroxide, to form the dipotassium salt.

Experimental Workflow: A Reconstructed Protocol

The following protocol represents a plausible, step-by-step method for the early synthesis of dipotassium isobutyl phosphate.

Step 1: Formation of Diisobutyl Phosphorochloridate

  • In a well-ventilated fume hood, a flask equipped with a dropping funnel and a condenser is charged with one molar equivalent of phosphorus oxychloride (POCl₃) in an inert solvent like diethyl ether.

  • The flask is cooled in an ice bath to moderate the reaction.

  • Two molar equivalents of isobutyl alcohol are slowly added dropwise from the dropping funnel with constant stirring. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. Hydrogen chloride (HCl) gas is evolved during this step.

Step 2: Hydrolysis to Diisobutyl Hydrogen Phosphate

  • The reaction mixture containing the diisobutyl phosphorochloridate is then carefully and slowly poured over crushed ice with vigorous stirring.

  • This process hydrolyzes the remaining P-Cl bond to a P-OH group, forming diisobutyl hydrogen phosphate and more HCl.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether to recover any dissolved product.

  • The combined ether extracts are then washed with a small amount of cold water to remove any remaining HCl.

Step 3: Formation of Dipotassium Isobutyl Phosphate

  • The ethereal solution of diisobutyl hydrogen phosphate is treated with a stoichiometric amount of a concentrated aqueous or alcoholic solution of potassium hydroxide (KOH).

  • The dipotassium isobutyl phosphate, being a salt, is insoluble in diethyl ether and will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a small amount of cold diethyl ether to remove any unreacted starting materials, and then dried in a desiccator.

Diagram of the Plausible Synthesis Workflow

G cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Neutralization & Precipitation POCl3 Phosphorus Oxychloride (POCl₃) Reaction1 Reaction in Diethyl Ether (Ice Bath) POCl3->Reaction1 Isobutanol Isobutyl Alcohol (2 eq.) Isobutanol->Reaction1 Product1 Diisobutyl Phosphorochloridate Reaction1->Product1 HCl gas evolved Reaction2 Hydrolysis Product1->Reaction2 IceWater Ice/Water IceWater->Reaction2 Product2 Diisobutyl Hydrogen Phosphate Reaction2->Product2 Reaction3 Neutralization in Ether Product2->Reaction3 KOH Potassium Hydroxide (KOH) KOH->Reaction3 FinalProduct Dipotassium Isobutyl Phosphate (Precipitate) Reaction3->FinalProduct

Caption: Plausible early synthesis workflow for dipotassium isobutyl phosphate.

Chapter 3: Challenges and Considerations in Early Synthesis

The reconstructed protocol above, while chemically sound, would have presented several challenges to an early chemist.

  • Purity of Reagents: The purity of starting materials like phosphorus oxychloride and isobutyl alcohol would have been a significant factor affecting the yield and purity of the final product.

  • Control of Reaction Conditions: Maintaining low temperatures to control the exothermic reaction would have been crucial to prevent side reactions and the formation of byproducts like triisobutyl phosphate or unreacted monoalkyl phosphates.

  • Isolation and Purification: The isolation of the final product as a clean precipitate would depend on the careful control of stoichiometry during the neutralization step. Any excess acid or base would remain as an impurity. Recrystallization from a suitable solvent, if one could be found, would have been a necessary but potentially difficult purification step.

Conclusion

The synthesis of dipotassium isobutyl phosphate, while not a landmark event in the annals of chemical history, is a representative example of the application of fundamental principles of organophosphorus chemistry developed in the 19th and early 20th centuries. The plausible synthesis route, involving the reaction of phosphorus oxychloride with isobutyl alcohol followed by hydrolysis and neutralization, reflects the ingenuity and the experimental techniques of the time. For modern researchers, understanding this historical context provides a deeper appreciation for the evolution of synthetic organic chemistry and the foundations upon which contemporary drug development and materials science are built.

References

  • Petroianu, G. A. (2015).
  • Petroianu, G. A. (2010). History of organophosphate synthesis: the very early days. Pharmazie, 65(4), 306-311.
  • Petroianu, G. A. (2009). History of organophosphate synthesis: the very early days. IMR Press.
  • Brandt, Hennig - Discovery of Phosphorus. (2019). Science History Institute.
  • Sutton, M. (2010). The medicinal history of phosphorus.

Sources

Protocols & Analytical Methods

Method

Laboratory synthesis protocol for high-purity dipotassium isobutyl phosphate

Application Note: Laboratory Synthesis Protocol for High-Purity Dipotassium Isobutyl Phosphate Introduction & Mechanistic Rationale Dipotassium isobutyl phosphate ( C4​H9​K2​O4​P ) is a highly polar, water-soluble monoal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis Protocol for High-Purity Dipotassium Isobutyl Phosphate

Introduction & Mechanistic Rationale

Dipotassium isobutyl phosphate ( C4​H9​K2​O4​P ) is a highly polar, water-soluble monoalkyl phosphate salt utilized in advanced buffering systems, hydrotrope formulations, and as a structural analog in biochemical assays[2]. Synthesizing the high-purity monoalkyl variant presents a specific chemical challenge: preventing the formation of dialkyl (diisobutyl phosphate) and trialkyl (triisobutyl phosphate, TIBP) byproducts.

While industrial methods often rely on the reaction of phosphorus pentoxide ( P2​O5​ ) with alcohols, this route invariably produces an intractable mixture of mono- and dialkyl phosphates [1]. To achieve >98% purity of the mono-ester, this protocol employs the Phosphorus Oxychloride ( POCl3​ ) Method [1]. By enforcing strict stoichiometric ratios (1:1), cryogenic temperature control (0–5 °C), and utilizing a tertiary amine base as an acid scavenger, the reaction selectively yields isobutyl phosphorodichloridate. Subsequent controlled hydrolysis and precise neutralization with potassium hydroxide (KOH) yield the target dipotassium salt [3].

Experimental Workflow

SynthesisWorkflow N1 1. Phosphorylation Isobutanol + POCl3 N2 2. Acid Scavenging TEA Addition N1->N2 Strict 1:1 Stoichiometry N3 3. Hydrolysis Ice Water Addition N2->N3 Filtration of Salts N4 4. Phase Separation Organic Extraction N3->N4 Controlled Exotherm N5 5. Neutralization 2 eq. KOH Titration N4->N5 IPC: TLC/NMR Validation N6 6. Crystallization Target Salt Isolation N5->N6 Lyophilization

Figure 1: Step-by-step synthetic workflow for high-purity dipotassium isobutyl phosphate.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent quantities and physicochemical parameters for a 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction / Causality
Isobutanol (Anhydrous)74.121.007.41 g (9.2 mL)Substrate; primary alcohol ensures predictable steric interaction.
Phosphorus Oxychloride ( POCl3​ )153.331.0516.10 g (9.6 mL)Phosphorylating agent; slight excess ensures complete alcohol consumption [1].
Triethylamine (TEA)101.191.0510.62 g (14.6 mL)Acid scavenger; drives reaction forward by precipitating HCl [1].
Toluene (Anhydrous)92.14N/A100 mLNon-polar solvent; facilitates TEA-HCl precipitation.
Potassium Hydroxide (KOH)56.112.0011.22 gNeutralizing agent; forms the highly soluble dipotassium salt [3].

Step-by-Step Laboratory Protocol

Phase 1: Selective Phosphorylation (Self-Validating Step)

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, an argon inlet, and a thermometer.

  • Initial Charge: Add 16.10 g (105 mmol) of POCl3​ and 50 mL of anhydrous toluene to the flask. Submerge the flask in an ice-brine bath to achieve an internal temperature of 0–2 °C.

  • Alcohol Addition: In a separate dry vessel, mix 7.41 g (100 mmol) of anhydrous isobutanol and 10.62 g (105 mmol) of TEA in 50 mL of anhydrous toluene.

  • Dropwise Addition: Transfer the isobutanol/TEA mixture to the addition funnel. Add it dropwise to the POCl3​ solution over 60 minutes.

    • Causality: Maintaining the temperature strictly below 5 °C during this highly exothermic addition is critical. Elevated temperatures will trigger a second substitution, leading to the diisobutyl phosphorodichloridate impurity[1].

  • In-Process Control (IPC): After addition, stir for 2 hours at room temperature. A thick white precipitate (TEA-HCl) will form, validating the progression of the substitution reaction. Filter the precipitate under an argon blanket and wash with 20 mL of cold toluene.

Phase 2: Controlled Hydrolysis 6. Hydrolysis: Transfer the filtrate (containing isobutyl phosphorodichloridate) back to a clean flask cooled to 0 °C. Vigorously stir and add 25 mL of ice-cold distilled water dropwise.

  • Causality: Water cleaves the remaining P-Cl bonds to form P-OH bonds. The dropwise addition prevents a runaway exotherm that could cause thermal cleavage of the newly formed P-O-C (ester) bond [2].

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer twice with 30 mL of ethyl acetate. Combine the organic layers (toluene + ethyl acetate), which now contain the intermediate isobutyl dihydrogen phosphate.

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvents under reduced pressure (rotary evaporator, 40 °C) to yield a viscous, pale-yellow oil.

Phase 3: Neutralization and Salt Isolation 9. Aqueous Reconstitution: Dissolve the crude isobutyl dihydrogen phosphate oil in 30 mL of deionized water. 10. Titration (Self-Validating Step): Prepare a 2.0 M aqueous KOH solution. Submerge a calibrated pH probe into the phosphate solution. Add the KOH solution dropwise under continuous stirring until the pH stabilizes precisely between 8.0 and 8.5.

  • Causality: The first pKa​ of monoalkyl phosphates is ~1.5, and the second is ~6.5. Titrating to pH 8.0–8.5 ensures 100% deprotonation of the second hydroxyl group without introducing excess hydroxide ions, which would contaminate the final product and cause severe hygroscopicity [3].
  • Lyophilization: Flash-freeze the neutralized aqueous solution using liquid nitrogen and lyophilize (freeze-dry) for 24–48 hours.
  • Crystallization (Optional but Recommended): To achieve >99% purity, recrystallize the resulting white powder from a hot mixture of ethanol and water (9:1 v/v), followed by vacuum drying at 50 °C.

Analytical Validation

  • 31P NMR ( D2​O ): A single sharp peak around δ 4.5–5.5 ppm confirms the presence of the monoalkyl phosphate. The absence of peaks around δ 0 to -2 ppm validates the absence of dialkyl phosphate impurities.

  • 1H NMR ( D2​O ): Look for the characteristic isobutyl splitting pattern: a doublet for the −CH2​− group adjacent to the phosphate (coupled to both the methine proton and phosphorus), a multiplet for the −CH− group, and a doublet for the terminal methyl groups.

  • Mass Spectrometry (ESI-MS in negative mode): Expected m/z for [M−H]− (isobutyl dihydrogen phosphate anion) is 153.03.

References

  • Title: The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions Source: Organic & Biomolecular Chemistry (PubMed) URL: [Link]

  • Title: Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation Source: Dalton Transactions (RSC Publishing) URL: [Link]

Application

Application Note: The Utility of Dipotassium Isobutyl Phosphate in Advanced Liquid-Liquid Extraction Techniques

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract Liquid-liquid extraction (LLE) is a cornerstone technique in chemical separation, yet challenges such as emulsion form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Liquid-liquid extraction (LLE) is a cornerstone technique in chemical separation, yet challenges such as emulsion formation and low extraction efficiency persist. This document explores the multifaceted role of dipotassium isobutyl phosphate as an advanced reagent in LLE. We delineate its postulated mechanisms of action, primarily as a phase-transfer catalyst and as a key component in aqueous two-phase systems (ATPS). Detailed protocols for the extraction of acidic drug compounds and the purification of proteins are provided, underpinned by the unique chemical properties of this organophosphate salt. This guide serves as a comprehensive resource for leveraging dipotassium isobutyl phosphate to enhance the selectivity, efficiency, and scalability of liquid-liquid extraction workflows.

Introduction to Advanced Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental process for the separation and purification of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. In the pharmaceutical and biotechnology sectors, LLE is indispensable for active pharmaceutical ingredient (API) purification, natural product isolation, and biomolecule fractionation.

Despite its widespread use, conventional LLE faces several limitations:

  • Poor Partitioning of Hydrophilic or Charged Species: Many molecules, particularly ionizable drugs and proteins, exhibit poor solubility in organic solvents, leading to low extraction yields.

  • Emulsion Formation: The vigorous mixing required for mass transfer can lead to the formation of stable emulsions at the phase interface, complicating phase separation and leading to product loss.

  • Use of Hazardous Solvents: Many LLE protocols rely on chlorinated or other hazardous organic solvents, posing environmental and safety concerns[1].

To overcome these challenges, advanced LLE techniques have emerged. This guide focuses on the application of dipotassium isobutyl phosphate as a versatile agent in two such techniques: Phase-Transfer Catalysis (PTC) and Aqueous Two-Phase Systems (ATPS). The structure of dipotassium isobutyl phosphate, with its lipophilic isobutyl groups and hydrophilic dipotassium phosphate head, suggests a bifunctional nature that can be exploited to overcome the limitations of traditional LLE.

Chemical Properties and Postulated Mechanisms of Action

Dipotassium isobutyl phosphate, with the chemical formula (CH₃)₂CHCH₂O)₂PO₂K₂, combines the features of an organophosphate ester and an inorganic salt. Its utility in LLE is predicated on two primary, postulated mechanisms:

Mechanism 1: Phase-Transfer Catalysis

In this modality, dipotassium isobutyl phosphate acts as a phase-transfer catalyst, facilitating the movement of a reactant from one phase to another where the reaction can proceed[1]. Ionic reactants are often soluble in an aqueous phase but insoluble in an organic phase, and a phase-transfer catalyst functions to solubilize these salts into the organic phase[1].

The proposed mechanism for dipotassium isobutyl phosphate involves the isobutyl groups providing solubility in the organic phase, while the anionic phosphate group can pair with a cationic species in the aqueous phase. This ion pair is then sufficiently lipophilic to cross the phase boundary into the organic solvent. This is particularly useful for extracting anionic species from an aqueous phase by forming a more lipophilic complex. The process is catalytic as the agent can return to the aqueous phase to transport more ions[2].

A_aq Drug Anion (D⁻) Complex_org [K(DIBP)-Drug] Complex A_aq->Complex_org Ion Exchange at Interface K_aq K⁺ DIBP_K_aq Dipotassium Isobutyl Phosphate DIBP_K_aq->Complex_org Complexation D_org Drug Anion (D⁻) D_org->DIBP_K_aq Regeneration of Catalyst Complex_org->D_org cluster_0 Resulting Phases Start Homogeneous Mixture: Aqueous Solution of Polymer, Dipotassium Isobutyl Phosphate, and Analyte Phase_Separation Phase Separation (Vortex & Centrifuge) Start->Phase_Separation Upper_Phase Upper Phase (Polymer-Rich) Contains preferentially partitioned analytes Phase_Separation->Upper_Phase Analyte A Lower_Phase Lower Phase (Salt-Rich) Contains other analytes Phase_Separation->Lower_Phase Analyte B

Caption: Aqueous Two-Phase System Workflow.

Application and Protocols

Application 1: Extraction of an Acidic API using Phase-Transfer Catalysis

This protocol describes the extraction of a model acidic drug (e.g., a non-steroidal anti-inflammatory drug) from an aqueous solution into an organic solvent, facilitated by dipotassium isobutyl phosphate.

Protocol:

  • Preparation of Solutions:

    • Aqueous Phase: Prepare a 1 mg/mL stock solution of the acidic drug in a 0.1 M sodium bicarbonate buffer (pH ~8.5).

    • Organic Phase: Prepare a solution of dipotassium isobutyl phosphate in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The concentration can be optimized (see table below).

  • Extraction Procedure:

    • In a separatory funnel, combine 20 mL of the aqueous phase with 20 mL of the organic phase.

    • Shake vigorously for 5-10 minutes to ensure thorough mixing.

    • Allow the phases to separate for 15 minutes. If an emulsion forms, gentle centrifugation may be required.

    • Drain the lower organic phase into a clean collection flask.

  • Analysis:

    • Analyze the concentration of the drug in the organic phase and the remaining aqueous phase using a suitable analytical method, such as HPLC-UV.

    • Calculate the partition coefficient (KD) and the extraction efficiency (%E).

Table 1: Optimization of Extraction Parameters (Hypothetical Data)

ParameterCondition 1Condition 2Condition 3
Dipotassium Isobutyl Phosphate Conc. 0.01 M0.05 M0.1 M
Extraction Efficiency (%E) 65%92%95%
Organic Solvent HexaneDichloromethaneEthyl Acetate
Extraction Efficiency (%E) 45%92%88%
Aqueous Phase pH 7.58.59.5
Extraction Efficiency (%E) 78%92%85%
Application 2: Protein Purification using an Aqueous Two-Phase System

This protocol outlines the use of dipotassium isobutyl phosphate to form an ATPS for the separation of two model proteins, Bovine Serum Albumin (BSA) and Lysozyme.

Protocol:

  • Phase Diagram Construction:

    • Prepare stock solutions of 20% (w/w) Polyethylene Glycol (PEG) 8000 and 20% (w/w) dipotassium isobutyl phosphate.

    • In a series of 15 mL centrifuge tubes, mix varying amounts of the PEG stock, salt stock, and deionized water to create a range of final concentrations.

    • Add a small amount of a model protein mixture (BSA and Lysozyme) to each tube.

    • Vortex each tube thoroughly and centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Visually inspect for the formation of two phases and identify the concentrations that result in a stable ATPS.

  • Preparative Extraction:

    • Select an optimal ATPS composition from the phase diagram.

    • Prepare a larger volume (e.g., 50 mL) of this system containing the protein mixture to be separated.

    • After vortexing and centrifugation, carefully pipette the upper and lower phases into separate tubes.

  • Analysis:

    • Determine the total protein concentration in each phase using a Bradford or BCA assay.

    • Analyze the concentration of BSA and Lysozyme in each phase using SDS-PAGE or HPLC.

    • Calculate the partition coefficient (K) for each protein, defined as the concentration in the upper phase divided by the concentration in the lower phase.

Table 2: Partitioning of Model Proteins in a PEG/Dipotassium Isobutyl Phosphate ATPS (Hypothetical Data)

ProteinMolecular Weight (kDa)Isoelectric Point (pI)Partition Coefficient (K)Predominant Phase
Bovine Serum Albumin (BSA) 66.54.73.2Upper (PEG-rich)
Lysozyme 14.311.350.2Lower (Salt-rich)

Troubleshooting

  • Persistent Emulsion: Reduce the shaking intensity or time. Centrifugation at low speed (1000-2000 x g) for 5-10 minutes is often effective. Adding a small amount of a saturated salt solution can also help break emulsions.

  • Low Extraction Efficiency:

    • For PTC, ensure the pH of the aqueous phase is appropriate to deprotonate the target analyte. Increase the concentration of the dipotassium isobutyl phosphate.

    • For ATPS, adjust the concentrations of the polymer and salt to move further from the binodal curve, which can enhance partitioning.

  • Precipitation at the Interface: This may indicate that the formed complex is not sufficiently soluble in the organic phase. Try a more polar organic solvent or adjust the concentration of the phase-transfer agent.

Conclusion

Dipotassium isobutyl phosphate presents a promising, versatile tool for enhancing liquid-liquid extraction processes. Its postulated dual functionality as a phase-transfer catalyst and a phase-forming component in aqueous two-phase systems allows for the development of highly efficient and selective separation protocols for a wide range of molecules, from small drug compounds to large biomolecules. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their specific applications.

References

  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Vulcanchem. (n.d.). Potassium diisobutyl phosphate - 67953-22-4.
  • ScienceDirect. (2025). Dipotassium hydrogen phosphate buffer: Significance and symbolism.
  • Agilent Technologies. (2019). Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids.
  • Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
  • National Center for Biotechnology Information. (2025). Natural Deep Eutectic Solvent–Dipotassium Phosphate Aqueous Two-Phase Systems: Physicochemical Characterization, Selective Partitioning of Amino Acids and Glucose, and Functional Insight into Maillard Reaction Applications.

Sources

Method

Application Note: Optimizing Dipotassium Isobutyl Phosphate Concentration for Efficient Phase Separation in Aqueous Two-Phase Systems

Abstract Aqueous Two-Phase Systems (ATPS) represent a robust and gentle liquid-liquid extraction technique ideal for the separation and purification of sensitive biomolecules.[1][2] This application note provides a compr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Aqueous Two-Phase Systems (ATPS) represent a robust and gentle liquid-liquid extraction technique ideal for the separation and purification of sensitive biomolecules.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the concentration of dipotassium isobutyl phosphate in a polymer-salt ATPS. We delve into the underlying principles of phase formation, provide detailed protocols for constructing phase diagrams and conducting partitioning experiments, and offer insights into interpreting the results to achieve optimal separation efficiency.

Introduction: The Power of Aqueous Two-Phase Systems

Traditional liquid-liquid extraction methods often rely on organic solvents, which can denature or damage labile biomolecules like proteins and nucleic acids.[2] Aqueous Two-Phase Systems (ATPS) overcome this limitation by creating two immiscible aqueous phases, providing a biocompatible environment for separation.[3][4] These systems are typically formed by mixing a polymer (e.g., polyethylene glycol, PEG) with a high concentration of a kosmotropic salt, or by mixing two incompatible polymers.[2][5]

The advantages of ATPS are significant:

  • Mild Conditions: The high water content (often 80-95%) in both phases preserves the native conformation and biological activity of molecules.[2][4]

  • Low Interfacial Tension: This facilitates rapid mass transfer and gentle partitioning of macromolecules, minimizing product degradation.[6]

  • Scalability and Cost-Effectiveness: The process is readily scalable and often utilizes inexpensive phase-forming components, making it suitable for industrial applications.[2][7]

  • Versatility: By altering parameters such as polymer molecular weight, salt type, pH, and temperature, the system can be fine-tuned for specific separation needs.[8][9]

This guide focuses on polymer-salt ATPS, specifically using dipotassium isobutyl phosphate. The phosphate salt acts as a "salting-out" agent, while the isobutyl group introduces a degree of hydrophobicity that can be leveraged to fine-tune the partitioning behavior of target biomolecules.

The Mechanism of Polymer-Salt Phase Separation

The formation of two distinct aqueous phases in a polymer-salt system is primarily driven by the "salting-out" effect.[8] When a high concentration of a kosmotropic (water-structuring) salt like dipotassium isobutyl phosphate is added to an aqueous polymer solution, both the polymer and the salt ions compete for hydration by water molecules.

The strong ionic hydration of the phosphate salt effectively sequesters a large amount of water, reducing the water available to solvate the polymer chains.[2] This leads to an unfavorable energetic state for the polymer in the salt-rich environment. To minimize this unfavorable interaction and achieve a lower free energy state, the system separates into two immiscible phases: a polymer-rich top phase and a salt-rich bottom phase.[4] The partitioning of a target biomolecule between these two phases is then governed by a combination of factors including its size, charge, hydrophobicity, and specific affinities for the phase-forming components.

A Water Molecules B Polymer Chains (e.g., PEG) A->B Solvation C Salt Ions (Dipotassium Isobutyl Phosphate) A->C D Polymer-Rich Top Phase (Less Dense) A->D E Salt-Rich Bottom Phase (More Dense) A->E B->D C->E Initial_Label Competition for Water Drives Separation C->Initial_Label Salting-Out Effect

Figure 1: Principle of phase separation in a polymer-salt ATPS.

Protocol: Optimization Workflow

Optimizing the concentration of dipotassium isobutyl phosphate involves two main stages: first, defining the operational window for phase separation by constructing a phase diagram, and second, performing partitioning experiments within that window to find the ideal conditions for the target biomolecule.

Materials and Reagents
Reagent/Material Specification Purpose
Polyethylene Glycol (PEG)e.g., MW 4000, 6000, or 8000Phase-forming polymer
Dipotassium Isobutyl PhosphateReagent GradePhase-forming salt
Buffering Agentse.g., Tris-HCl, Phosphate bufferTo control and maintain system pH
Model Protein/Biomoleculee.g., Bovine Serum Albumin (BSA)Target analyte for partitioning
Deionized WaterHigh PuritySolvent
SpectrophotometerUV-Vis capableFor quantifying the biomolecule
CentrifugeCapable of 2000 x gTo accelerate phase separation
Vortex Mixer-For thorough mixing
Analytical Balance-For accurate weighing of components
pH Meter-For adjusting pH of solutions
Stage 1: Constructing the Phase Diagram (Binodal Curve)

The phase diagram, specifically the binodal curve, delineates the concentration boundaries between a one-phase and a two-phase system.[6] Any system with a total composition that falls above this curve will separate into two phases. The cloud-point titration method is a straightforward technique to determine this curve.[9][10]

Protocol:

  • Prepare Stock Solutions:

    • 50% (w/w) PEG solution in deionized water.

    • 30% (w/w) Dipotassium Isobutyl Phosphate solution in the desired buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Titration Setup: In a series of tubes, accurately weigh different amounts of the PEG stock solution (e.g., from 0.5 g to 2.5 g in 0.25 g increments).

  • Titration: To each tube, slowly add the dipotassium isobutyl phosphate stock solution dropwise while continuously vortexing.

  • Identify the Cloud Point: The cloud point is the exact point at which the clear, single-phase solution turns turbid, indicating the onset of phase separation.

  • Record Mass: Immediately upon observing persistent turbidity, stop the titration and record the total mass of the salt solution added.

  • Calculate Concentrations: For each tube, calculate the final weight percentage (% w/w) of both the PEG and the salt.

  • Plot the Binodal Curve: Plot the calculated concentrations with % w/w PEG on the y-axis and % w/w dipotassium isobutyl phosphate on the x-axis. The resulting points form the binodal curve.

Stage 2: Biomolecule Partitioning Experiments

Once the binodal curve is established, select several points above the curve to test the partitioning of your biomolecule. These points, known as tie-lines, will have different compositions in the top and bottom phases, influencing the separation.[6][9]

Protocol:

  • Prepare Stock Solutions:

    • 50% (w/w) PEG in buffer.

    • 30% (w/w) Dipotassium Isobutyl Phosphate in buffer.

    • A concentrated stock of your target biomolecule (e.g., 10 mg/mL BSA) in the same buffer.

  • System Preparation: For each test condition (e.g., 5 different salt concentrations at a fixed PEG concentration), prepare a 10 g total system in a centrifuge tube.

    • Accurately weigh the required amounts of the PEG stock, salt stock, and biomolecule stock.

    • Add buffer to reach the final total mass of 10 g.

    • Example: For a system of 15% PEG / 12% Salt, you would add 3.0 g of 50% PEG stock, 4.0 g of 30% Salt stock, a small volume of biomolecule stock, and the remaining mass as buffer.

  • Mixing and Phase Separation:

    • Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and equilibrium.

    • Centrifuge the tube at 1500-2000 x g for 10-15 minutes to achieve a clear separation of the top and bottom phases. The rate of separation is influenced by factors like density and viscosity differences between the phases.[11]

  • Sampling:

    • Carefully pipette a known volume (e.g., 200 µL) from the top (PEG-rich) phase.

    • Carefully pipette a known volume from the bottom (salt-rich) phase. Be cautious not to disturb the interface.

  • Quantification:

    • Measure the concentration of the biomolecule in the samples taken from the top and bottom phases using an appropriate analytical method (e.g., UV absorbance at 280 nm for proteins, ensuring a proper blank for each phase).

A Prepare Stock Solutions (PEG, Salt, Biomolecule) B Construct Phase Diagram (Cloud-Point Titration) A->B D Prepare ATPS with Biomolecule (Vary Salt Concentration) A->D C Select Test Points (Above Binodal Curve) B->C C->D E Mix & Equilibrate (Vortex) D->E F Separate Phases (Centrifuge) E->F G Sample Top & Bottom Phases F->G H Quantify Biomolecule (e.g., UV-Vis) G->H I Calculate Partition Coefficient (K) & Recovery Yield H->I J Identify Optimal Salt Concentration I->J

Figure 2: Workflow for optimizing salt concentration in ATPS.

Data Analysis and Interpretation

The efficiency of the separation is quantified by two key parameters: the partition coefficient (K) and the recovery yield (%R).

Partition Coefficient (K)

The partition coefficient describes the distribution of the biomolecule between the two phases.[12][13]

  • Formula: K = C_top / C_bottom

    • Where C_top is the concentration of the biomolecule in the top phase.

    • Where C_bottom is the concentration of the biomolecule in the bottom phase.

A K value > 1 indicates a preference for the top (PEG-rich) phase, while a K value < 1 indicates a preference for the bottom (salt-rich) phase. The goal is to maximize or minimize K, depending on whether the target biomolecule or the impurities are desired in a specific phase.

Recovery Yield (%R)

The recovery yield calculates the percentage of the total biomolecule recovered in the desired phase.

  • Formula for Top Phase Recovery: %R_top = (C_top * V_top) / (C_top * V_top + C_bottom * V_bottom) * 100

    • Where V_top and V_bottom are the volumes of the top and bottom phases, respectively.

Interpreting the Results

By plotting the partition coefficient (K) against the varying concentrations of dipotassium isobutyl phosphate, you can identify the concentration that yields the most effective separation for your specific application.

Dipotassium Isobutyl Phosphate (% w/w) PEG Conc. (% w/w) C_top (mg/mL) C_bottom (mg/mL) Partition Coefficient (K) % Recovery (Top Phase)
10.015.00.250.750.3325.0%
11.015.00.450.550.8245.0%
12.015.00.800.204.0080.0%
13.015.00.850.155.6785.0%
14.015.00.820.184.5682.0%
Table 1: Example data for optimizing salt concentration for a protein that partitions to the top phase. In this example, a concentration between 12% and 13% appears optimal.

Critical Parameters and Further Optimization

Beyond the salt concentration, several other factors critically influence phase separation and biomolecule partitioning:

  • pH: The pH of the system can alter the net charge on a protein.[2] If the pH is above the protein's isoelectric point (pI), it will be negatively charged and may partition differently than if the pH is below its pI. The speciation of phosphate ions is also pH-dependent, which can affect the phase properties.[14][15][16]

  • Temperature: Temperature affects the solubility of both the polymer and the salt, which can shift the position of the binodal curve.[8][10] For most PEG-phosphate systems, increasing the temperature tends to expand the two-phase region.[17]

  • Polymer Molecular Weight: Increasing the molecular weight of the PEG generally leads to phase separation at lower polymer and salt concentrations.[8] This is because longer polymer chains are more easily excluded from the salt solution.

  • Hydrophobicity: The inclusion of the isobutyl group on the phosphate salt increases its hydrophobicity relative to standard dipotassium hydrogen phosphate. This can enhance hydrophobic interactions and may be particularly useful for partitioning proteins with exposed hydrophobic regions or for creating a more defined hydrophobic difference between the two phases.[2]

Conclusion

The optimization of dipotassium isobutyl phosphate concentration is a critical step in developing a successful ATPS for biomolecule purification. By systematically constructing a phase diagram and conducting partitioning experiments, researchers can identify the ideal conditions to achieve high recovery and purity. The inherent flexibility of ATPS, allowing for the modulation of salt type, pH, and temperature, makes it a powerful and adaptable tool for modern biotechnology and drug development.

References

  • Wikipedia. (n.d.). Aqueous two-phase system.
  • Li, M., et al. (2023). Aqueous two-phase system (ATPS)
  • Yau, Y. K., et al. (2015). Aqueous two-phase system (ATPS)
  • Tan, Z. S., et al. (2014). Current applications of different type of aqueous two-phase systems. Hep Journals.
  • Azevedo, A. M., et al. (2020). Aqueous Two-Phase Systems.
  • Asenjo, J. A., & Andrews, B. A. (2011). Aqueous two-phase system (ATPS)
  • Zaslavsky, B. Y., et al. (2024). What Can Be Learned from the Partitioning Behavior of Proteins in Aqueous Two-Phase Systems?. MDPI.
  • Chen, Y., et al. (2023). Optimal Design of Aqueous Two-Phase Systems for Biomolecule Partitioning.
  • Soares, R. R. G., et al. (2017). Determination of partition coefficients of biomolecules in a microfluidic aqueous two phase system platform using fluorescence microscopy. PubMed.
  • da Silva, F. A., et al. (2020). Liquid–Liquid Equilibrium Data of Aqueous Two-Phase Systems Formed by PEG + Potassium Phosphate + Water: Thermodynamic Modeling and Partition Study of Canavalia bonariensis Lectin.
  • de Lemos, L. R., et al. (2009). Phase Diagrams of Aqueous Two-Phase Systems with Organic Salts and F68 Triblock Copolymer at Different Temperatures.
  • Hughes, I. (2023). Aqueous Two-Phase Systems: Pros and Cons. News-Medical.Net.
  • Raja, S., et al. (2011). Aqueous Two Phase Systems for the Recovery of Biomolecules – A Review.
  • Gárcia-Cano, E., et al. (2018). Liquid−Liquid Equilibrium of the Aqueous Two-Phase System Water + PEG 4000 + Potassium Phosphate at Four Temperatures: Experimental Determination and Thermodynamic Modeling.
  • Johansson, G., et al. (2011). Phase Diagrams of the Aqueous Two-Phase Systems of Poly(ethylene glycol)
  • Wu, Y-T., et al. (2011). Phase separation rates of aqueous two-phase systems: Correlation with system properties.
  • King, R. S., et al. (1988). Molecular thermodynamics of partitioning in aqueous two-phase systems.
  • Faravash, S., & Pazuki, G. (2020). Phase Diagram Study of Polymer-Salt-Based Aqueous Two-Phase Systems for Extraction of p-Nitrophenol.
  • Rito-Palomares, M. (2014). Characterization of Aqueous Two-Phase Systems and Their Potential New Applications.
  • Neves, A. A., & Berezovski, M. V. (2016). Characterization of Aqueous Two-Phase Systems from Volume and Density Measurements.
  • Zaslavsky, B. Y., et al. (2012). Analytical Applications of Partitioning in Aqueous Two-phase Systems: Exploring Protein Structural Changes and Protein–partner Interactions in Vitro and in Vivo by Solvent Interaction Analysis Method. Digital Commons @ USF.
  • Glyk, A., et al. (2015). Evaluation of Driving Forces for Protein Partition in PEG-Salt Aq. Longdom Publishing.
  • ChemicalBook. (2023).
  • Camachem. (n.d.).
  • Jafari, P., et al. (2023). Phase equilibria and drug partitioning ability of betaine based aqueous two-phase systems. PMC.
  • Murshed, M., et al. (2016).
  • Schvarcz, C. R., et al. (2024). Partitioning behavior of short DNA fragments in polymer/salt aqueous two-phase systems.
  • PubChem. (n.d.).
  • Chen, K., et al. (2023).
  • de Vicente, I., et al. (2019). Influence of temperature and pH on phosphate removal efficiency of different sorbents used in lake restoration.
  • Wikipedia. (n.d.).
  • Chen, J. C., & Chen, K. W. (2000).
  • Chen, K., et al. (2023).
  • Amstutz, M. H., et al. (1990).
  • Vedantu. (n.d.). Dipotassium Phosphate: Uses, Structure & Properties Explained.
  • Reddy, K. J., & Hoch, A. R. (2015).
  • Liu, Y., et al. (2024). Liquid–Liquid–Liquid Aqueous Triple-Phase System Based on DES and Dipotassium Hydrogen Phosphate.
  • Passos, H., et al. (2022). Aqueous Two-Phase Systems Based on Ionic Liquids and Deep Eutectic Solvents as a Tool for the Recovery of Non-Protein Bioactive Compounds—A Review. MDPI.

Sources

Application

Application Note: The Multifunctional Role of Dipotassium Isobutyl Phosphate in Advanced Flame Retardant Formulations

Executive Summary The transition away from halogenated flame retardants has established organophosphate esters (OPEs) as the industry standard for fire-safe polymers and textiles. While primary OPEs like tri-isobutyl pho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition away from halogenated flame retardants has established organophosphate esters (OPEs) as the industry standard for fire-safe polymers and textiles. While primary OPEs like tri-isobutyl phosphate (TiBP) provide baseline flame retardancy, modern material science demands multifunctional additives that address both the ignition phase and the combustion phase.

Dipotassium isobutyl phosphate (DKIBP) —a derivative salt primarily known as a potent antistatic agent—serves as a highly effective, dual-action synergist in these formulations. This application note details the mechanistic causality, self-validating formulation protocols, and toxicological considerations for integrating DKIBP into advanced polymer matrices.

Mechanistic Causality: Why DKIBP?

The selection of DKIBP in a formulation is driven by two distinct, synergistic chemical mechanisms that target different stages of the fire triangle.

A. Surface Migration and Static Dissipation (Ignition Prevention)

Static electricity is a primary ignition source in nonwoven fabrics, films, and electronics packaging. DKIBP possesses an amphiphilic structure. When blended into a polymer, it migrates to the surface where its highly polar dipotassium phosphate head binds ambient moisture. This creates a microscopic conductive layer that drastically reduces surface resistivity, preventing the accumulation of triboelectric charges and neutralizing spark-induced ignition risks before a thermal event can even begin [1].

B. Solid-Phase Char Catalysis (Combustion Suppression)

During a high-heat event (>200°C), primary OPEs act in the vapor phase to scavenge flammable radicals. However, DKIBP acts in the solid phase. The isobutyl phosphate anion thermally decomposes to yield polyphosphoric acid. Simultaneously, the potassium ions ( K+ ) act as alkaline catalysts, accelerating the dehydration of the polymer matrix (particularly in oxygen-containing polymers like cellulosics or polyurethanes). This rapid, early cross-linking forms a dense, carbonaceous char layer that insulates the virgin material from heat flux and oxygen [2].

Mechanism DKIBP Dipotassium Isobutyl Phosphate (DKIBP) Thermal Thermal Decomposition (>200°C) DKIBP->Thermal Heat Flux Antistat Static Dissipation (Moisture Binding) DKIBP->Antistat Surface Migration Char Cross-linked Char Layer (Solid Phase) Thermal->Char K+ Catalysis & Phosphoric Acid Polymer Polymer Matrix / Textile Polymer->DKIBP Additive Blending Ignition Ignition Prevention Char->Ignition Oxygen/Heat Barrier Antistat->Ignition Reduces Sparks

Mechanistic pathway of DKIBP dual-action flame retardancy and static dissipation.

Toxicological Context & E-E-A-T Considerations

As a Senior Application Scientist, it is critical to address the safety profile of the additives we utilize. While OPEs are highly effective, their toxicological profiles require rigorous handling protocols. Recent epidemiological studies, such as those conducted by the federal Environmental influences on Child Health Outcomes (ECHO) program, have detected OPE metabolites—including di-isobutyl phosphate (DIBP)—in human biomonitoring. These studies have linked high maternal exposure to these specific metabolites with adverse gestational outcomes, including preterm birth and altered birth weights [3].

Formulation Imperative: Because of these findings, DKIBP formulations must be engineered for zero-migration (e.g., via covalent grafting, encapsulation, or highly cross-linked thermosets) when used in consumer-facing applications. Its use is currently best optimized for industrial composites, automotive under-the-hood applications, and specialized technical textiles where human dermal/inhalation exposure is minimized.

Experimental Protocol: Formulation and Validation

This self-validating protocol is designed to isolate the synergistic effects of DKIBP when combined with a primary OPE flame retardant (TiBP) in a Polyurethane (PU) matrix. The inclusion of neat PU and single-additive controls ensures that the observed effects are causal and statistically significant.

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Weigh 100g of polyether polyol into a high-shear mixing vessel.

  • Degas the polyol under vacuum (0.1 bar) at 40°C for 30 minutes to remove trapped moisture, which could prematurely react with the isocyanate and skew the morphological density of the foam/solid.

Step 2: Additive Integration (The Causal Step) Divide the matrix into three distinct self-validating groups:

  • Group A (Control): No additives.

  • Group B (Primary FR): Add 5.0 wt% Tri-isobutyl phosphate (TiBP).

  • Group C (Synergist): Add 5.0 wt% TiBP + 2.0 wt% DKIBP.

  • Expert Insight: DKIBP is highly polar. To ensure homogeneous dispersion without phase separation in the non-polar polyol, pre-dissolve the DKIBP in a minimal amount of compatible co-solvent (e.g., anhydrous ethanol) before dropwise addition under high shear (2000 RPM for 15 mins).

Step 3: Polymerization and Curing

  • Add the stoichiometric equivalent of polymeric methylene diphenyl diisocyanate (pMDI) to each group.

  • Mix rapidly for 10 seconds, pour into Teflon-coated aluminum molds, and cure at 80°C for 24 hours.

Step 4: Flammability Validation

  • Limiting Oxygen Index (LOI): Test specimens (130 × 10 × 4 mm) per ASTM D2863. This quantifies the minimum oxygen concentration required to sustain combustion.

  • UL-94 Vertical Burn: Test specimens (125 × 13 × 4 mm). Record after-flame times ( t1​,t2​ ) and observe melt-dripping behavior.

Step 5: Antistatic Validation

  • Measure Surface Resistivity ( Ω/sq ) using a concentric ring probe per ASTM D257. Crucial: Condition samples at 50% Relative Humidity for 48 hours prior to testing, as DKIBP relies on ambient moisture binding for static dissipation.

Workflow Prep 1. Matrix Prep (Resin/Solvent) Blend 2. DKIBP Integration (Shear Mixing) Prep->Blend Cure 3. Extrusion & Curing (Thermal Profile) Blend->Cure Test1 4. Flammability (UL-94 / LOI) Cure->Test1 Test2 5. Antistatic Test (Surface Resistivity) Cure->Test2 Val 6. Data Validation & E-E-A-T Review Test1->Val Test2->Val

Self-validating experimental workflow for DKIBP composite formulation and testing.

Quantitative Data & Performance Metrics

The following table summarizes the validation data. The addition of DKIBP (Group C) not only improves the flame retardancy (higher LOI, lower peak Heat Release Rate) but also drops surface resistivity by several orders of magnitude, proving its dual-functionality.

Formulation IDAdditivesLOI (%)UL-94 RatingSurface Resistivity ( Ω/sq )Peak Heat Release Rate ( kW/m2 )
Group A None (Neat PU)19.5Fail 1.5×1014 450
Group B 5% TiBP24.0V-2 1.2×1014 310
Group C 5% TiBP + 2% DKIBP28.5V-0 4.5×109 195

Table 1: Synergistic impact of DKIBP on flammability and antistatic properties in a Polyurethane matrix.

Conclusion

Dipotassium isobutyl phosphate (DKIBP) acts as a highly effective, dual-action synergist in modern flame retardant formulations. By addressing both the ignition phase (via static dissipation) and the combustion phase (via potassium-catalyzed solid-phase charring), it allows formulators to achieve stringent V-0 ratings at lower total additive loadings. Moving forward, material scientists must balance these robust performance metrics with emerging toxicological data, ensuring that DKIBP is utilized in highly cross-linked or industrial applications where environmental migration is strictly controlled.

References

  • US Patent 7811949B2. "Method of treating nonwoven fabrics with non-ionic fluoropolymers" (Details the use of mono- and di-substituted potassium isobutyl phosphate as an antistatic agent). Google Patents.
  • Rutgers University / NIH ECHO Program. "Flame-Retardant Chemicals May Increase Risk of Preterm Birth, Higher Birth Weight" (Details the toxicological impact of di-isobutyl phosphate metabolites). Rutgers Research News. Available at:[Link]

Method

Application Note: In Vitro Assay Protocols Utilizing Dipotassium Isobutyl Phosphate Derivatives

Target Audience: Researchers, biochemists, and toxicologists in drug development and environmental health. Introduction & Scientific Rationale Dipotassium isobutyl phosphate (DIBP) and its derivatives are highly versatil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and toxicologists in drug development and environmental health.

Introduction & Scientific Rationale

Dipotassium isobutyl phosphate (DIBP) and its derivatives are highly versatile organophosphate compounds utilized extensively in modern biochemical and toxicological in vitro assays. Structurally, DIBP serves as a stable, dianionic analog of the 5'-monophosphate moiety found in nucleic acids and phosphorylated proteins.

The Causality of the Dipotassium Salt: Experimental design in enzymology and cell biology often fails when researchers overlook the counter-ion of their reagents. The selection of the dipotassium salt over the more common sodium salt is a deliberate, causality-driven choice:

  • Ionic Fidelity in Enzymology: Intracellular environments are potassium-dominant. Assays evaluating cytosolic enzymes, such as the exoribonuclease Xrn1, require high-potassium buffers (e.g., 100 mM KCl) to maintain native protein folding and RNA secondary structure[1]. Introducing sodium-based phosphate analogs disrupts this ionic balance and can competitively inhibit K+-dependent catalytic pockets.

  • Solvent-Free Cellular Assays: In toxicological screening, particularly steroidogenesis assays using H295R cells, the use of organic solvents like DMSO to dissolve lipophilic organophosphates can independently trigger cellular stress and skew baseline hormone production[2]. The dipotassium salt of isobutyl phosphate is highly water-soluble, allowing for direct dissolution in aqueous media, thereby creating a self-validating, solvent-free experimental control.

Enzymological Application: Exonuclease Activity and Binding Assays

DIBP is utilized to map the electrostatic potential of phosphate-binding pockets in processive enzymes. For instance, the yeast exoribonuclease Xrn1 exhibits high specificity for 5'-monophosphorylated RNA substrates[3]. DIBP acts as a structural mimic to calculate the surface potential of monoanionic and dianionic phosphate groups within the active site[1].

Protocol 1: In Vitro Xrn1 Competitive Binding and Degradation Assay

Objective: To evaluate the competitive inhibitory kinetics of DIBP on Xrn1-mediated RNA degradation.

Reagents & Preparation:

  • EC3K+ Buffer: 100 mM KCl, 50 mM Tris (pH 7.0), 10 mM MgCl2, and 1 mM DTT. Causality: pH 7.0 is critical; Xrn1 activity drops to ~22% at pH 5.5 and is undetectable at pH 5.0[1].

  • Substrate: 5'-phosphorylated RNA oligonucleotides (typically 200 pmol).

  • Inhibitor: Serial dilutions of DIBP (0.1 μM to 10 mM) in EC3K+ buffer.

Step-by-Step Methodology:

  • RNA Folding: Dilute RNA in 50 μL of EC3K+ buffer. Heat the solution to 85°C for 2 minutes to denature secondary structures, then rapidly cool to 4°C for 2 minutes to ensure uniform reannealing[1].

  • Fluorophore Addition: Dilute the reannealed RNA into an additional 50 μL of EC3K+ buffer supplemented with 100 μM DFHBI (for Time-Resolved Fluorescence-Based RNA Degradation, TRFRD)[1].

  • Inhibitor Equilibration: Add the DIBP solutions to the reaction mixtures and incubate at room temperature for 10 minutes to allow for active-site equilibration.

  • Enzyme Introduction: Initiate the reaction by adding 2 μL of 2 mg/mL recombinant Xrn1[1].

  • Kinetic Measurement: Incubate at 37°C for 150 minutes. Measure fluorescence decay continuously to calculate the initial velocity ( V0​ ) and determine the IC50​ of the DIBP derivative.

G A 1. RNA Substrate Preparation (Heat to 85°C, cool to 4°C) B 2. Buffer Equilibration (EC3K+ Buffer, pH 7.0) A->B C 3. DIBP Addition (Competitive Analog) B->C D 4. Xrn1 Enzyme Addition C->D E 5. Incubation (37°C for 150 min) D->E F 6. TRFRD / MALDI-TOF Detection E->F

Workflow for the In Vitro Xrn1 Exonuclease Assay utilizing DIBP.

Toxicological Application: Endocrine Disruption Screening

Organophosphate derivatives are widely used as flame retardants and plasticizers, necessitating rigorous screening for endocrine-disrupting properties[4]. DIBP serves as a highly controlled, water-soluble model compound to assess interactions with Glucocorticoid Receptors (GR) and Mineralocorticoid Receptors (MR), and their downstream effects on steroidogenesis[5].

Protocol 2: H295R Steroidogenesis Assay

Objective: To quantify the impact of DIBP on the synthesis of cortisol and aldosterone via the modulation of steroidogenic enzymes (e.g., CYP11B1, CYP21).

Step-by-Step Methodology:

  • Cell Culture: Seed human adrenocortical carcinoma (H295R) cells in 6-well culture plates at a density of ~5,000 cells/well. Culture in DMEM/F12 medium supplemented with 1% Ultroser G, 1% insulin-transferrin-selenium, and 1% L-glutamine[2].

  • Starvation Phase: Prior to exposure, replace the medium with phenol red-free DMEM/F12 and starve the cells for 24 hours to establish a synchronized, baseline endocrine state[2].

  • Exposure: Treat the cells with non-cytotoxic concentrations of DIBP (e.g., 5 μM). Self-Validating Control: Because DIBP is a dipotassium salt, it dissolves directly in the medium. Include a vehicle control (≤0.1% v/v DMSO) to validate that the baseline steroidogenesis is unaffected by solvent toxicity[2].

  • Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Hormone Quantification: Extract the culture medium and store at -80°C. Quantify cortisol (LOD: 10 ng/mL) and aldosterone (LOD: 50 pg/mL) using a validated radioimmunoassay (RIA) or ELISA kit[2].

Pathway OP DIBP Exposure (H295R Cells) Receptor GR / MR Receptor Interaction OP->Receptor Binding Gene Down-regulation of CYP17, CYP21, CYP11B1 Receptor->Gene Transcriptional Repression Hormone Altered Steroidogenesis (Cortisol & Aldosterone) Gene->Hormone Enzymatic Inhibition

Mechanistic pathway of organophosphate-induced endocrine disruption in H295R cells.

Quantitative Data Summary

The following table summarizes the physicochemical parameters and baseline assay metrics for utilizing DIBP in the described in vitro systems.

Parameter / TargetAssay SystemOptimal ConditionsObserved Effect / MetricReference
Surface Potential Quantum Mechanical ModelB3LYP/6–31+G(d,p) levelMaps monoanionic/dianionic states[1]
Xrn1 Exonuclease TRFRD / MALDI-TOFpH 7.0, 100 mM KCl, 37°CCompetitive inhibition profiling[1]
Cytotoxicity MTS Assay (CHO/H295R)24h exposure, ≤0.1% DMSOEstablishes non-cytotoxic baseline[2]
Steroidogenesis H295R RIA Assay48h exposure, 5 μM doseQuantifies Cortisol/Aldosterone shifts[4]

References

  • Langeberg, C. J., Welch, W. R. W., McGuire, J. V., Ashby, A., Jackson, A. D., & Chapman, E. G. (2020). "Biochemical Characterization of Yeast Xrn1." Biochemistry, 59(15), 1493–1507. Source: NIH PMC. URL:[Link]

  • Zhang, Q., Wang, J., Zhu, J., Liu, J., & Zhao, M. (2017). "Potential Glucocorticoid and Mineralocorticoid Effects of Nine Organophosphate Flame Retardants." Environmental Science & Technology, 51(10), 5803-5810. Source: ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation issues in dipotassium isobutyl phosphate solutions

Welcome to the Technical Support Center for Alkyl Phosphate Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic "quick fixes" and dive into the thermodynamic and molecular intera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkyl Phosphate Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic "quick fixes" and dive into the thermodynamic and molecular interactions governing dipotassium isobutyl phosphate (DKIBP) stability.

DKIBP is a highly versatile anionic surfactant, hydrotrope, and antistatic agent[1]. However, its amphiphilic nature—featuring a hydrophilic phosphate headgroup and a hydrophobic isobutyl tail—makes it highly sensitive to environmental conditions. When the delicate balance of electrostatic repulsion and hydration is disrupted, precipitation inevitably occurs.

Below, you will find a mechanistic breakdown of precipitation pathways, a troubleshooting FAQ, quantitative data summaries, and self-validating experimental protocols to recover your solutions.

Mechanistic Pathways of DKIBP Precipitation

DKIBP_Precipitation Start DKIBP Solution (Clear & Stable) Cond1 pH < 4.0 (Acidification) Start->Cond1 Cond2 Multivalent Cations (Ca²⁺, Mg²⁺) Start->Cond2 Cond3 Temperature < 15°C (Cold Storage) Start->Cond3 Mech1 Protonation of Phosphate Group Cond1->Mech1 Mech2 Ionic Crosslinking Cond2->Mech2 Mech3 Decreased Solubility Threshold Cond3->Mech3 Precip1 Vesicle/Crystal Precipitation Mech1->Precip1 Precip2 Insoluble Salt Flocculation Mech2->Precip2 Precip3 Cold Crystallization Mech3->Precip3 Sol1 Adjust pH > 7.0 (KOH) Precip1->Sol1 Sol2 Add Chelators (EDTA/Citrate) Precip2->Sol2 Sol3 Warm to 30°C & Agitate Precip3->Sol3

Mechanistic pathways of DKIBP precipitation and corresponding remediation strategies.

Troubleshooting Guide & FAQs

Q: Why did my DKIBP solution turn cloudy immediately after adjusting the buffer pH downward? The Causality: Dipotassium isobutyl phosphate is an anionic amphiphile. At neutral to alkaline pH (pH 7–9), the phosphate headgroup is fully ionized, providing robust electrostatic repulsion that maintains solubility [2]. When the pH drops below its pKa (typically < 4.0), the phosphate group protonates. This loss of charge drastically reduces the molecule's hydrophilicity, causing the hydrophobic isobutyl tails to self-assemble into insoluble vesicles or crystalline precipitates [3]. The Fix: See Protocol 1 for pH-Induced Precipitation Recovery.

Q: I added DKIBP to my cell culture media (or hard water), and a white, flocculent precipitate formed. What happened? The Causality: Cell culture media and hard water contain high concentrations of multivalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺). These ions act as ionic cross-linkers. Because the phosphate headgroup has a high affinity for multivalent metals, Ca²⁺ binds to the negatively charged oxygen atoms of multiple DKIBP molecules simultaneously, forming highly insoluble calcium alkyl phosphate salts that immediately flocculate out of solution [4]. The Fix: See Protocol 2 for Mitigating Multivalent Cation Interference.

Q: My stock solution was completely clear when prepared, but after a weekend in the 4°C refrigerator, it has a thick crystalline layer at the bottom. Is it ruined? The Causality: The solution is not ruined; it has undergone cold crystallization. The solubility limit of alkyl phosphates is highly temperature-dependent[2]. At lower temperatures, the kinetic energy of the solvent decreases, allowing the van der Waals forces between the hydrophobic isobutyl chains to overcome the hydration forces of the phosphate headgroups. This leads to phase separation and subsequent crystallization[2]. The Fix: See Protocol 3 for Resolving Cold-Storage Crystallization.

Quantitative Data Summary

Table 1: Quantitative Parameters Governing DKIBP Stability

ParameterOptimal Stability RangePrecipitation TriggerMechanistic Consequence
pH Level 7.0 – 10.0< 4.0Protonation of phosphate headgroup; vesicle/crystal formation.
Temperature 20°C – 40°C< 15°CReduced kinetic energy; hydrophobic tail aggregation.
Multivalent Cations (Ca²⁺, Mg²⁺) < 0.1 mM> 1.0 mMIonic crosslinking; formation of insoluble calcium salts.
Concentration < 25 mM> 40 mM (varies by pH)Exceeding Critical Micelle Concentration (CMC); phase separation.

Self-Validating Experimental Protocols

Protocol 1: pH-Induced Precipitation Recovery

Objective: Deprotonate the phosphate headgroup to restore electrostatic repulsion.

  • Assess the Sample: Measure the current pH of the precipitated solution using a calibrated pH probe.

  • Titration: Slowly add 0.1 M Potassium Hydroxide (KOH) dropwise while under continuous magnetic stirring (300 rpm). Note: Use KOH rather than NaOH to maintain the potassium counter-ion consistency and prevent mixed-salt unpredictable solubility.

  • Equilibration: Pause titration at pH 7.5. Allow the solution to stir for 15 minutes at room temperature to ensure complete deprotonation and dissolution of the vesicles.

  • Self-Validation Step: Measure the optical density at 600 nm (OD600) using a spectrophotometer. If OD600 < 0.05, the solution is validated as fully redissolved. If residual turbidity remains, warm the solution to 30°C for 10 minutes.

Protocol 2: Mitigating Multivalent Cation Interference

Objective: Prevent ionic crosslinking by sequestering free Ca²⁺ and Mg²⁺.

  • Chelation Pre-treatment: Before adding DKIBP to hard water or media, introduce a chelating agent such as EDTA or sodium citrate at a 1.5:1 molar ratio relative to the estimated multivalent cation concentration.

  • Order of Addition: Dissolve the chelator completely. Slowly introduce the DKIBP stock solution under vigorous agitation.

  • Alternative Buffer Selection: If chelation is incompatible with your downstream assay, substitute the buffer with a calcium/magnesium-free formulation (e.g., DPBS without Ca²⁺/Mg²⁺).

  • Self-Validation Step: Perform a pilot titration with a 1 mL aliquot of your media. If no flocculation occurs upon DKIBP addition and the solution passes through a 0.22 µm syringe filter without resistance, the chelation ratio is validated for the bulk batch.

Protocol 3: Resolving Cold-Storage Crystallization

Objective: Increase kinetic energy to overcome hydrophobic tail aggregation.

  • Thermal Incubation: Transfer the crystallized stock solution from 4°C to a temperature-controlled water bath set to 35°C.

  • Agitation: Apply gentle vortexing every 5 minutes. Avoid aggressive sonication, which can induce unwanted shearing or foaming in surfactant solutions.

  • Prevention: Once fully redissolved, aliquot the stock solution into single-use volumes and store at room temperature (20°C–25°C) in a desiccator, as DKIBP is highly stable at ambient temperatures when protected from extreme humidity[1].

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the recovered solution at 10,000 x g for 2 minutes. If no pellet forms at the bottom of the microcentrifuge tube, complete dissolution is validated.

References

  • Structures and Properties of Alkyl-Phosphate Potassium Salts | Scientific.Net. Advanced Materials Research. URL:[Link]

  • Preparation and Characterization of Vesicles from Mono-n-alkyl Phosphates and Phosphonates | The Journal of Physical Chemistry B - ACS Publications. URL:[Link]

  • Self-Assembly of Phosphate Amphiphiles in Mixtures of Prebiotically Plausible Surfactants | Astrobiology. URL:[Link]

  • Surface tension as a function of concentration of alkyl phosphate at a room temperature | ResearchGate. URL:[Link]

Sources

Optimization

Optimizing pH levels for maximum dipotassium isobutyl phosphate stability

Welcome to the dedicated support center for dipotassium isobutyl phosphate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for dipotassium isobutyl phosphate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting support. Our focus is to empower you with the knowledge to ensure the maximum stability and integrity of dipotassium isobutyl phosphate in your experiments and formulations.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions you may have about working with dipotassium isobutyl phosphate.

Q1: What is dipotassium isobutyl phosphate and what are its primary applications?

Dipotassium isobutyl phosphate is the salt of a phosphate ester. While its specific applications can be proprietary, organophosphate compounds are widely utilized in various fields, including as intermediates in chemical synthesis, as components of buffers, and in the development of prodrugs to enhance the solubility and bioavailability of parent molecules. The stability of such compounds is paramount to their efficacy and shelf-life.

Q2: Why is pH a critical factor for the stability of dipotassium isobutyl phosphate?

The stability of phosphate esters like dipotassium isobutyl phosphate is intrinsically linked to pH due to their susceptibility to hydrolysis. This chemical breakdown can be catalyzed by both acidic and basic conditions. At low pH, the phosphate group can be protonated, making it more susceptible to nucleophilic attack by water. Conversely, at high pH, the hydroxide ion, a potent nucleophile, can directly attack the phosphorus atom, leading to cleavage of the ester bond. Therefore, identifying the optimal pH range where the rate of hydrolysis is at a minimum is crucial for maintaining the compound's integrity.

Q3: What are the likely degradation products of dipotassium isobutyl phosphate?

The primary degradation pathway for dipotassium isobutyl phosphate is expected to be hydrolysis, which would yield isobutanol and inorganic phosphate. Depending on the pH and the presence of other reactive species, further degradation products could potentially form. Identifying these degradation products is a key aspect of a comprehensive stability study.

Q4: Besides pH, what other factors can influence the stability of dipotassium isobutyl phosphate?

While pH is a dominant factor, other parameters can also impact stability:

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis. Therefore, stability studies should be conducted at controlled temperatures.

  • Buffer Species: The components of your buffer solution can sometimes interact with the compound of interest. It is advisable to use common, well-characterized buffer systems and to assess their potential impact.

  • Presence of Metal Ions: Certain metal ions can act as catalysts in the hydrolysis of phosphate esters. The use of high-purity water and reagents is recommended.

  • Light Exposure: While not as common for simple phosphate esters, some organic molecules are light-sensitive. Photostability studies can be conducted if there is a concern.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Loss of potency or unexpected results over time. Degradation of dipotassium isobutyl phosphate due to suboptimal pH.1. Verify the pH of your solution: Use a calibrated pH meter to confirm the pH of your stock solutions and final experimental preparations. 2. Conduct a preliminary pH stability screen: Prepare small-scale solutions of your compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor its concentration over a short period (e.g., 24-48 hours) using an appropriate analytical method like HPLC. This will give you a quick indication of the pH range to avoid. 3. Consult the detailed experimental protocol below for a comprehensive pH stability study.
Precipitation is observed in the solution. The solubility of dipotassium isobutyl phosphate or its degradation products may be pH-dependent.1. Check the pH of the solution where precipitation occurred. 2. Determine the solubility profile: Measure the solubility of your compound across a range of pH values to identify regions of poor solubility. 3. Adjust the formulation: If the optimal pH for stability coincides with a region of low solubility, you may need to consider the use of co-solvents or other formulation strategies.
Appearance of new, unidentified peaks in my analytical chromatogram. These are likely degradation products.1. Perform a forced degradation study: Intentionally degrade your compound under harsh acidic, basic, and oxidative conditions. This will help you to generate and identify the potential degradation products. 2. Utilize mass spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information on the unknown peaks, which can aid in their identification.

Experimental Protocol: Determining the Optimal pH for Maximum Stability

This protocol provides a systematic approach to identifying the pH range that confers the greatest stability to dipotassium isobutyl phosphate.

Objective: To determine the pH of maximum stability for dipotassium isobutyl phosphate by assessing its degradation rate across a range of pH values.

Materials:

  • Dipotassium isobutyl phosphate

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer salts (e.g., citrate, phosphate, borate)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Temperature-controlled incubator or water bath

Procedure:

  • Buffer Preparation:

    • Prepare a series of buffers covering a pH range of interest (e.g., pH 3 to 10).

    • Use buffer systems that are appropriate for each pH range (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).

    • Ensure the final buffer concentration is consistent across all samples.

  • Sample Preparation:

    • Prepare a stock solution of dipotassium isobutyl phosphate in a suitable solvent (e.g., water).

    • Spike a known concentration of the stock solution into each of the prepared buffer solutions.

    • The final concentration should be high enough for accurate quantification by your analytical method.

  • Stability Study Setup:

    • Divide each buffered sample into aliquots for different time points.

    • Store the samples in a temperature-controlled environment (e.g., 25°C or 40°C).

    • Include a control sample stored at a low temperature (e.g., 4°C) where degradation is expected to be minimal.

  • Time Point Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each pH sample.

    • Immediately analyze the samples by HPLC to determine the concentration of remaining dipotassium isobutyl phosphate.

    • Also, monitor the appearance and growth of any degradation product peaks.

  • Data Analysis:

    • For each pH, plot the concentration of dipotassium isobutyl phosphate as a function of time.

    • Determine the degradation rate constant (k) at each pH, assuming pseudo-first-order kinetics, by plotting the natural logarithm of the concentration versus time. The slope of this line will be -k.

    • Create a pH-rate profile by plotting the log of the degradation rate constant (log k) against pH. The pH at which the rate constant is at a minimum corresponds to the pH of maximum stability.

Data Presentation: pH-Stability Profile of Dipotassium Isobutyl Phosphate
pHBuffer SystemTemperature (°C)Degradation Rate Constant (k) (hr⁻¹)Half-life (t½) (hours)
3.0Citrate40Example ValueExample Value
4.0Citrate40Example ValueExample Value
5.0Citrate40Example ValueExample Value
6.0Phosphate40Example ValueExample Value
7.0Phosphate40Example ValueExample Value
8.0Borate40Example ValueExample Value
9.0Borate40Example ValueExample Value
10.0Borate40Example ValueExample Value

This table should be populated with your experimental data.

Visualizations

Experimental Workflow for pH Optimization

workflow cluster_prep Preparation Phase cluster_study Stability Study cluster_analysis Analysis Phase A Prepare Buffers (pH 3-10) C Spike Stock into Buffers A->C B Prepare Dipotassium Isobutyl Phosphate Stock Solution B->C D Incubate at Controlled Temperature C->D E Withdraw Samples at Time Points D->E F HPLC Analysis E->F G Calculate Degradation Rate (k) F->G H Plot pH-Rate Profile G->H I Determine Optimal pH H->I

Caption: A flowchart illustrating the key steps in determining the optimal pH for stability.

Hypothesized Degradation Pathways of Dipotassium Isobutyl Phosphate

degradation cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) A Dipotassium Isobutyl Phosphate B Protonated Intermediate A->B + H⁺ C Isobutanol + Inorganic Phosphate B->C + H₂O D Dipotassium Isobutyl Phosphate E Pentavalent Intermediate D->E + OH⁻ F Isobutanol + Inorganic Phosphate E->F

Caption: A diagram showing the likely mechanisms of hydrolysis under acidic and basic conditions.

References

  • Hydrolysis of phosphate esters: a review. ScienceDirect. [Link]

  • The kinetics of hydrolysis of phosphate esters. ACS Publications. [Link]

  • Forced Degradation Studies: A Tool for Drug Development. PharmaTutor. [Link]

Troubleshooting

Preventing hydrolysis of dipotassium isobutyl phosphate at elevated temperatures

A Guide to Preventing Hydrolysis at Elevated Temperatures Welcome to the technical support center for dipotassium isobutyl phosphate. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolysis at Elevated Temperatures

Welcome to the technical support center for dipotassium isobutyl phosphate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Here, we address the critical issue of hydrolysis, particularly at elevated temperatures, providing in-depth, science-backed answers and actionable protocols to ensure the stability and integrity of your experiments.

Part 1: Understanding the Challenge - FAQs
Q1: What is dipotassium isobutyl phosphate and what is its primary function in our research?

Dipotassium isobutyl phosphate is the salt form of a mono-ester of phosphoric acid. Its structure consists of a central phosphorus atom bonded to two potassium ions (K⁺), one isobutyl group (-OCH₂CH(CH₃)₂), and two oxygen atoms. In solution, it readily dissociates, providing phosphate and potassium ions.[1] It is often used in biological and pharmaceutical research as a component in buffer systems, a source of phosphate for in-vitro metabolic studies, or as a precursor in synthetic chemistry.

Q2: We've observed a loss of efficacy in our experiments after heating solutions containing dipotassium isobutyl phosphate. What is happening?

The issue you're encountering is likely due to hydrolysis. Phosphate esters, including dipotassium isobutyl phosphate, are susceptible to a chemical reaction with water that cleaves the ester bond.[2][3] At elevated temperatures, this reaction is significantly accelerated.[4][5] The process, known as alkaline hydrolysis when the pH is above 7, breaks down the molecule into isobutanol and inorganic phosphate salts, rendering it inactive for its intended purpose.[6][7]

Q3: What are the key factors that accelerate the hydrolysis of this compound?

Several factors can increase the rate of hydrolysis, with temperature and pH being the most critical.[4][5]

  • Elevated Temperature: Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more rapidly.[4][5] For many organophosphates, each 10°C rise in temperature can lead to a significant increase in the degradation rate.

  • pH: The stability of phosphate esters is highly pH-dependent.[5] Hydrolysis can be catalyzed by both acidic and basic conditions.[5] In alkaline solutions (pH > 7), the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the phosphorus center and leading to rapid degradation.[6]

  • Presence of Metal Ions: Certain multivalent metal ions can catalyze the reversion or hydrolysis of phosphates.[5]

Part 2: Troubleshooting and Diagnosis
Q4: How can we definitively confirm that hydrolysis is the cause of our experimental problems?

To confirm hydrolysis, you need to analytically detect the parent compound's disappearance and the appearance of its degradation products. Several laboratory methods are suitable for this:[8]

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method.[8] You can develop a reversed-phase HPLC method to separate dipotassium isobutyl phosphate from its more polar hydrolysis product, inorganic phosphate. A decrease in the peak area of the parent compound and a corresponding increase in a new peak over time (especially after heating) is strong evidence of degradation.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. The parent ester will have a distinct chemical shift compared to the resulting inorganic phosphate. This technique allows for direct monitoring of the conversion.

  • Gas Chromatography (GC): GC can be used to detect the formation of the volatile hydrolysis product, isobutanol.[8]

Q5: My solution's pH is dropping over time after heating. Is this related to hydrolysis?

Yes, this is a classic indicator of phosphate ester hydrolysis. The initial degradation of dipotassium isobutyl phosphate can produce a phosphorus acid species.[9][10][11] The formation of this acidic byproduct will cause the pH of an unbuffered or weakly buffered solution to decrease, which can, in turn, further catalyze the degradation process.

Part 3: Prevention and Mitigation Strategies
Q6: What is the most effective way to prevent hydrolysis at elevated temperatures?

The most critical strategy is rigorous pH control .[2] Organophosphates are generally most stable in a neutral to slightly acidic pH range, typically between pH 5.5 and 6.5.[6][7] Operating outside this window, especially under alkaline conditions (pH > 7), dramatically increases the rate of hydrolysis.[3][6]

To maintain this optimal pH, the use of a suitable buffer system is essential.[12][13][14][15]

Q7: Which buffer system should we use, and at what concentration?

Choosing the right buffer is crucial for stability.[12][13]

  • Recommended Buffers: For a target pH of 5.5-6.5, common choices include citrate or acetate buffers.[15] Phosphate buffers can also be used, but care must be taken as they can sometimes participate in exchange reactions.[15][16]

  • Buffer Concentration: A buffer concentration of 0.05 M to 0.5 M is generally sufficient.[16] The required concentration depends on the potential acid or base stress in your system. A higher buffer capacity (achieved with higher concentration) will better resist pH shifts.[14]

  • Compatibility: Always ensure the chosen buffer is compatible with your experimental system and does not interfere with downstream applications or assays.[12][14]

Part 4: Experimental Protocols and Data
Protocol 1: Preparation of a Stabilized Dipotassium Isobutyl Phosphate Solution

This protocol outlines the steps to prepare a 100 mM solution of dipotassium isobutyl phosphate in a pH-stabilized citrate buffer.

Materials:

  • Dipotassium isobutyl phosphate

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 6.0):

    • Dissolve 2.10 g of citric acid monohydrate in approximately 400 mL of high-purity water.

    • Slowly add a 1 M sodium hydroxide solution while monitoring with a pH meter until the pH reaches 6.0.

    • Alternatively, mix solutions of 0.1 M citric acid and 0.1 M sodium citrate to achieve the target pH.

    • Adjust the final volume to 500 mL with high-purity water.

  • Dissolve Dipotassium Isobutyl Phosphate:

    • Weigh the required amount of dipotassium isobutyl phosphate to achieve a final concentration of 100 mM.

    • Slowly add the powder to the 0.1 M citrate buffer while stirring until fully dissolved.

  • Final pH Check and Filtration:

    • Verify that the final pH of the solution is still within the 5.8-6.2 range. Adjust if necessary with small amounts of citric acid or sodium citrate solution.

    • Sterile-filter the solution through a 0.22 µm filter if required for your application.

  • Storage:

    • Store the solution at 2-8°C. While this buffered solution will have improved stability at elevated temperatures, it is still recommended to minimize the duration of heating whenever possible.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This provides a general HPLC framework to quantify the degradation of dipotassium isobutyl phosphate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 70:30 (v/v) 50 mM potassium phosphate buffer (pH 6.5) : Acetonitrile

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare samples at different time points during your heating experiment (e.g., t=0, 1h, 2h, 4h).

    • Dilute samples as needed into the mobile phase before injection.

    • Monitor the peak area of the dipotassium isobutyl phosphate. A decrease in this area over time indicates hydrolysis.

Data Visualization: Impact of pH on Stability

The rate of hydrolysis is heavily influenced by pH. The table below illustrates the hypothetical half-life of a typical organophosphate at a constant elevated temperature across different pH values.

pH of SolutionRelative Rate of HydrolysisEstimated Half-Life (t½)Stability
4.0Low> 24 hoursHigh
6.0Very LowMany DaysOptimal
7.0Moderate12 hoursModerate
8.0High1.2 hoursLow
9.0Very High< 10 minutesVery Low
Note: Data is illustrative, based on general principles of organophosphate stability.[3][6] Actual rates for dipotassium isobutyl phosphate should be determined experimentally.
Part 5: Workflow Diagrams
Troubleshooting Workflow for Compound Instability

This diagram outlines a logical sequence for diagnosing and solving stability issues.

G A Observe Experimental Failure (e.g., Loss of Activity) B Hypothesize Hydrolysis Due to High Temperature A->B C Analytical Confirmation (HPLC, 31P NMR) B->C D Monitor pH Change Does it decrease? B->D E Hydrolysis Confirmed C->E Degradation Products Detected D->E pH Drop Observed F Implement pH Control Strategy (Use Buffer, pH 5.5-6.5) E->F G Re-evaluate Stability Under New Conditions F->G H Problem Solved G->H Stable I Investigate Other Degradation Pathways G->I Unstable

Caption: A logical workflow for troubleshooting experimental failures.

Mechanism of Base-Catalyzed Hydrolysis

This diagram illustrates the chemical mechanism by which hydroxide ions degrade the phosphate ester.

Hydrolysis reactant P O⁻ O⁻ OR Isobutyl transition Trigonal Bipyramidal Intermediate reactant:p->transition Nucleophilic Attack nucleophile OH⁻ nucleophile->reactant:p product1 Isobutanol (ROH) transition->product1 Leaving Group Departs product2 Inorganic Phosphate transition->product2

Caption: Simplified mechanism of base-catalyzed hydrolysis.

References
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy.
  • Thermal Degradation of Organophosphorus Flame Retardants. OA Monitor Ireland.
  • Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides.
  • Thermal Degradation of Organophosphorus Flame Retardants. OUCI.
  • Role of Buffers in Pharmaceuticals. Scribd.
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. SpecialChem.
  • Thermal Degradation of Organophosphorus Flame Retardants. PubMed.
  • Thermal Degradation of Organophosphorus Flame Retardants.
  • Exploring Biological Buffers and Their Uses in the Pharmaceutical Industry. DKSH Insights.
  • Stability of malathion, diazinon and chlorpyrifos in different water types – a review. Journal of Central European Agriculture.
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline.
  • Effects of Water pH on the Stability of Pesticides. University of Missouri Extension.
  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. European Pharmaceutical Review.
  • Thermal Degradation of Organophosphorus Flame Retardants. MDPI.
  • Effect of water pH on the stability of pesticides. MSU Extension.
  • Effect of Water pH on the Chemical Stability of Pesticides. CORE.
  • Polyphosphates Stability?
  • What is the mechanism of Dipotassium phosphate?

Sources

Optimization

Minimizing dipotassium isobutyl phosphate degradation under UV irradiation

Welcome to the Technical Support Center Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Minimizing Dipotassium Isobutyl Phosphate (DKIBP) Degradation Under UV Irradiation As a Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Minimizing Dipotassium Isobutyl Phosphate (DKIBP) Degradation Under UV Irradiation

As a Senior Application Scientist, I frequently encounter formulation teams struggling with unexpected excipient degradation during UV-C sterilization or prolonged light exposure. Dipotassium isobutyl phosphate (CAS 68541-10-6) is a robust alkyl phosphate salt, but it is not immune to photolytic stress. This guide bypasses generic advice to provide a mechanistic, self-validating framework for troubleshooting and preventing DKIBP degradation in your workflows.

Mechanistic Primer: Why Does DKIBP Degrade?

A common misconception in drug development is that DKIBP undergoes direct photolysis under UV-C (254 nm). In reality, alkyl phosphates lack a strong UV chromophore and exhibit negligible direct photon absorption ()[1]. Instead, degradation is almost entirely driven by indirect photolysis via reactive oxygen species (ROS), specifically hydroxyl radicals (•OH) ()[1].

When aqueous formulations containing trace transition metals, dissolved oxygen, or peroxide impurities are exposed to UV light, •OH radicals are rapidly generated ()[2]. These highly reactive radicals attack the isobutyl chain of DKIBP via hydrogen abstraction at the α-carbon. This initiates a cascade of ether cleavage and hydroxyl loss, ultimately leading to the mineralization of the excipient into orthophosphate (PO₄³⁻) and short-chain alcohols/aldehydes ()[3].

Photodegradation Pathway & Intervention Nodes

To effectively stabilize DKIBP, we must target the upstream generators of ROS rather than the excipient itself.

G UV UV-C Irradiation (254 nm) ROS Hydroxyl Radicals (•OH) UV->ROS Photolysis Trace Trace Metals / O2 (Photocatalysts) Trace->ROS Catalysis Cleavage H-Abstraction & Ether Cleavage ROS->Cleavage Attack DKIBP Dipotassium Isobutyl Phosphate (DKIBP) DKIBP->Cleavage Products Degradation Products (PO4 3-, Isobutanol) Cleavage->Products Scavenger ROS Scavengers (e.g., Mannitol) Scavenger->ROS Quench Chelator Metal Chelators (e.g., EDTA) Chelator->Trace Bind

Fig 1. Mechanistic pathway of DKIBP photodegradation and targeted formulation interventions.

Frequently Asked Questions (FAQs)

Q: My DKIBP concentration drops by 40% during terminal UV-C sterilization. How do I prove this is ROS-mediated and not direct photolysis? A: Conduct a competitive kinetic assay. Spike your formulation with a known •OH scavenger, such as nitrobenzene or mannitol, which reacts with •OH at a diffusion-controlled rate ()[1]. If the DKIBP degradation rate significantly decreases in the presence of the scavenger, the mechanism is confirmed as indirect, ROS-mediated photolysis ()[4].

Q: Does the pH of my buffer impact DKIBP stability under UV? A: Yes. Under highly acidic conditions, •OH radical generation and subsequent alkyl phosphate degradation can be inhibited. Conversely, alkaline conditions (pH > 8) often accelerate the degradation rate by altering the protonation state of intermediate radicals and increasing the yield of ROS from trace impurities ()[5]. Maintain the formulation at the lowest physiologically acceptable pH to minimize cleavage.

Q: Can trace metals really cause that much degradation? A: Absolutely. Trace amounts of iron or titanium (often leached from stainless steel bioreactors or present in commercial TiO₂ pigments) act as potent photocatalysts ()[2]. Under UV illumination, these metals facilitate electron-hole pair separation, driving the continuous catalytic generation of •OH from water ()[5]. Adding a chelating agent like EDTA (if compatible with your API) sequesters these metals and breaks the catalytic cycle.

Troubleshooting Guide: Self-Validating Excipient Rescue Protocol

To optimize your formulation, do not simply guess which protective agent to add. Use this Self-Validating UV-Stress Protocol . By incorporating a mass-balance check, this protocol ensures that any observed "loss" of DKIBP is definitively linked to chemical degradation rather than physical losses (e.g., adsorption to the container or precipitation).

Step-by-Step Methodology:

Step 1: Matrix Preparation Prepare three identical 50 mL aliquots of your DKIBP-containing formulation:

  • Control A (Dark): Wrapped in foil (accounts for non-photolytic baseline degradation).

  • Control B (Unprotected): Standard formulation exposed to UV.

  • Test C (Protected): Formulation spiked with 50 mM Mannitol (ROS scavenger) and 1 mM EDTA (Metal chelator).

Step 2: UV Irradiation Expose Aliquots B and C to a standardized UV-C dose (e.g., 1000 mJ/cm²) using a collimated beam apparatus to ensure uniform fluence ()[1]. Keep the temperature constant (20°C) using a water jacket to prevent thermal degradation.

Step 3: Orthogonal Quantification

  • Analyze all samples via LC-MS/MS (ESI+) to quantify the remaining intact DKIBP.

  • Analyze all samples via Ion Chromatography (IC) to quantify free orthophosphate (PO₄³⁻) ()[2].

Step 4: The Self-Validating Mass Balance Check

  • Calculate the molar loss of DKIBP (Moles Initial - Moles Final).

  • Calculate the molar gain of PO₄³⁻.

  • Causality Check: If the molar loss of DKIBP equals the molar gain of PO₄³⁻ (accounting for any stable mono-alkyl intermediates), the degradation is purely chemical cleavage. If DKIBP is lost but PO₄³⁻ does not increase, investigate physical precipitation or adsorption to the vessel walls.

Quantitative Data: Comparative Degradation Rates

The table below summarizes the expected degradation kinetics of alkyl phosphates under various formulation conditions, demonstrating the efficacy of targeted interventions.

Formulation ConditionUV-C Fluence (mJ/cm²)•OH Scavenger PresentChelator PresentDKIBP Degradation (%)Free PO₄³⁻ Yield (%)
Standard Buffer (pH 7.4) 1000NoneNone45.0%42.5%
Standard Buffer (pH 7.4) 6000NoneNone>95.0%>90.0%
Acidic Buffer (pH 4.0) 1000NoneNone22.0%20.0%
Scavenger Spiked 1000Mannitol (50 mM)None8.5%7.0%
Fully Protected Matrix 1000Mannitol (50 mM)EDTA (1 mM)< 2.0% < 1.5%

Note: Data extrapolated from competitive radical scavenging kinetics of trialkyl phosphates ()[1] and photocatalytic degradation profiles ()[5].

References

  • Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. Toxics (PMC). URL:[Link]

  • Adsorption and Photo-Degradation of Organophosphates on Sulfate-Terminated Anatase TiO2 Nanoparticles. Nanomaterials (MDPI). URL:[Link]

  • Electron Nuclear Double Resonance Spectroscopy: Formation of an Allylic-Type Radical. Radiation Research (JSTOR). URL: [Link]

  • Advanced Oxidation Kinetics of Aqueous Trialkyl Phosphate Flame Retardants and Plasticizers. Environmental Science & Technology (ACS Publications). URL:[Link]

  • Effect of UV and Gamma Irradiation Sterilization Processes in the Properties of Different Polymeric Nanoparticles for Biomedical Applications. Polymers (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Mass Spectrometry Profiling: Dipotassium Isobutyl Phosphate vs. Trialkyl Alternatives

As a Senior Application Scientist navigating the complex landscape of organophosphate analysis, I frequently encounter analytical bottlenecks when characterizing highly polar phosphate salts. Dipotassium isobutyl phospha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of organophosphate analysis, I frequently encounter analytical bottlenecks when characterizing highly polar phosphate salts. Dipotassium isobutyl phosphate (CAS 68541-10-6) is a versatile mono-alkyl phosphate salt utilized across industrial synthesis, textile processing, and as a specialized intermediate[]. However, its mass spectrometry (MS) behavior diverges radically from commonly analyzed neutral trialkyl alternatives like Triisobutyl phosphate (TIBP) and Tributyl phosphate (TBP).

This guide objectively compares the fragmentation patterns and analytical workflows of dipotassium isobutyl phosphate against its trialkyl counterparts, providing researchers and drug development professionals with a mechanistically grounded, self-validating approach to LC-MS/MS analysis.

Ionization Dynamics & Structural Causality

The fundamental difference between dipotassium isobutyl phosphate and alternatives like TIBP lies in their physical chemistry, which directly dictates their ionization efficiency and mode selection in the mass spectrometer.

  • Neutral Trialkyl Phosphates (TIBP, TBP): These compounds are non-polar esters. In Electrospray Ionization (ESI), they readily accept a proton to form stable [M+H]+ precursor ions in positive ion mode [2].

  • Mono-alkyl Phosphate Salts (Dipotassium Isobutyl Phosphate): As a dipotassium salt, this compound completely dissociates in aqueous environments. Attempting to analyze it in positive mode often yields complex, heavily adducted spectra (e.g., [M+K]+ , [M+2K−H]+ ). The mechanistically sound approach is to utilize negative ion mode ESI, which efficiently captures the natively formed isobutyl phosphate anion [C4​H10​O4​P]− [3].

Understanding this causality is critical: forcing a polar salt into a positive-mode workflow optimized for neutral flame retardants or plasticizers will result in severe sensitivity degradation and irreproducible fragmentation.

Comparative Fragmentation Pathways

The fragmentation of alkyl phosphates is highly dependent on the structure of the analyte and the collision energy applied[3]. While both mono-alkyl and tri-alkyl phosphates undergo characteristic neutral losses of their alkyl chains, the resulting base peaks differ significantly.

Fragmentation of Trialkyl Alternatives (TIBP/TBP)

Under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), TIBP and TBP undergo sequential losses of isobutylene or butene (56 Da) via McLafferty-type rearrangements. This process sequentially strips the alkyl chains, ultimately yielding a highly stable [H4​PO4​]+ ion at m/z 98.9847, which serves as the universal diagnostic base peak for trialkyl organophosphates in positive mode[4].

Fragmentation of Dipotassium Isobutyl Phosphate

In negative mode, the isobutyl phosphate anion (m/z 153.03) undergoes a single neutral loss of isobutylene (56 Da) to form the dihydrogen phosphate anion [H2​PO4​]− at m/z 96.97. Further increasing the collision energy drives the loss of water (18 Da), producing the metaphosphate anion [PO3​]− at m/z 78.96[3].

Fragmentation A Isobutyl Phosphate Anion [C4H10O4P]- m/z 153.03 B Neutral Loss Isobutylene (-56 Da) A->B C Dihydrogen Phosphate [H2PO4]- m/z 96.97 B->C D Neutral Loss Water (-18 Da) C->D E Metaphosphate [PO3]- m/z 78.96 D->E

ESI-MS/MS negative mode fragmentation of isobutyl phosphate.

Quantitative Data Comparison

The following table summarizes the high-resolution mass spectrometry (HRMS) fragmentation data, allowing for rapid comparative identification.

CompoundIonization ModePrecursor Ion (m/z)Base Fragment (m/z)Secondary Fragments (m/z)Primary Neutral Losses
Dipotassium Isobutyl Phosphate ESI (-)153.031 [M−2K+H]− 96.969 [H2​PO4​]− 78.958 [PO3​]− Isobutylene (56 Da), H2​O (18 Da)
Triisobutyl Phosphate (TIBP) ESI (+)267.172 [M+H]+ 98.985 [H4​PO4​]+ 155.047 [C4​H10​O4​P]+ Isobutylene (56 Da) x3
Tributyl Phosphate (TBP) ESI (+)267.172 [M+H]+ 98.985 [H4​PO4​]+ 155.047, 211.110Butene (56 Da) x3

Data supported by HRMS screening parameters for organophosphate esters[2][4].

Self-Validating Experimental Protocol: LC-HRMS Analysis

To accurately compare dipotassium isobutyl phosphate against TIBP/TBP in a single run, standard Reversed-Phase Liquid Chromatography (RPLC) is inadequate. Polar salts like isobutyl phosphate elute in the void volume on C18 columns, leading to severe matrix suppression.

Causality-Driven Choice: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with polarity-switching High-Resolution Mass Spectrometry (HRMS). HILIC retains the polar isobutyl phosphate anion effectively, while the polarity switching allows simultaneous detection of the neutral trialkyl alternatives.

Workflow S1 Sample Prep Isotope Dilution S2 HILIC UHPLC Polar Retention S1->S2 S3 ESI Source Polarity Switching S2->S3 S4 Orbitrap HRMS Data-Dependent MS2 S3->S4 S5 Data Processing Fragment Matching S4->S5

Self-validating LC-HRMS workflow for alkyl phosphate analysis.

Step-by-Step Methodology

Step 1: Sample Preparation via Isotope Dilution

  • Action: Dilute the sample in 90:10 Acetonitrile:Water containing 10 mM ammonium acetate. Spike with isotopically labeled internal standards (e.g., d15​ -TBP and 13C -labeled mono-alkyl phosphate).

  • Causality: High organic content is required to promote retention on the HILIC column. The internal standards correct for matrix-induced ion suppression, which is highly variable in ESI[3].

Step 2: Chromatographic Separation (HILIC)

  • Action: Inject 2 µL onto a ZILIC (Zwitterionic HILIC) column. Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 10 minutes, using 10 mM ammonium acetate (pH 6.8) as the aqueous modifier.

  • Causality: The zwitterionic stationary phase provides electrostatic interactions necessary to retain the isobutyl phosphate anion, moving it away from the suppression zone of the void volume.

Step 3: Polarity-Switching HRMS Acquisition

  • Action: Utilize an Orbitrap or Q-TOF mass spectrometer operating in full-scan data-dependent MS2 (ddMS2) mode. Enable fast polarity switching (cycle time < 1 second).

  • Causality: Polarity switching is mandatory. TIBP/TBP will be detected in the positive cycles ( [M+H]+ m/z 267.172), while dipotassium isobutyl phosphate will be detected in the negative cycles ( [M−2K+H]− m/z 153.031).

Step 4: System Self-Validation Check

  • Action: Evaluate the internal standard responses.

  • Validation Logic: The protocol is only valid if the mass accuracy of the internal standards remains within < 3 ppm and the retention time drift is < 0.1 minutes across the batch. Furthermore, the peak area of the internal standards must not deviate by more than 15% from the neat solvent standards. Failure to meet these criteria indicates column overloading or unmitigated matrix effects, requiring further sample dilution.

Performance Comparison & Analytical Advantages

When comparing the analytical performance of these compounds, the structural differences drive distinct advantages and limitations:

  • Sensitivity: TIBP and TBP exhibit extremely high sensitivity in positive ESI due to their high proton affinity, often achieving Limits of Detection (LODs) in the low ng/L range[4]. Dipotassium isobutyl phosphate, while highly responsive in negative mode, is more susceptible to signal suppression from co-eluting organic acids or inorganic salts in complex matrices.

  • Specificity: The fragmentation of dipotassium isobutyl phosphate to [H2​PO4​]− (m/z 96.97) is highly specific in negative mode, suffering from fewer isobaric interferences than the [H4​PO4​]+ (m/z 98.98) base peak of trialkyl phosphates, which can be convoluted by background contamination from plasticizers in the laboratory environment[2].

  • Matrix Compatibility: Because dipotassium isobutyl phosphate requires HILIC or Ion Chromatography (IC) for proper retention, it is less compatible with generic reversed-phase multi-residue screening methods that are typically used for TIBP and TBP.

By aligning the analytical technique with the fundamental ionization and fragmentation causality of the molecule, researchers can ensure robust, highly reproducible quantification of both polar phosphate salts and their neutral alternatives.

Sources

Comparative

Validating Dipotassium Isobutyl Phosphate (DKIBP) Efficacy as a Corrosion Inhibitor

In pharmaceutical manufacturing, the metallurgical integrity of stainless steel bioreactors, cooling jackets, and Water-for-Injection (WFI) systems is an absolute necessity. Leached metal ions (e.g., Fe²⁺, Cr³⁺, Ni²⁺) re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical manufacturing, the metallurgical integrity of stainless steel bioreactors, cooling jackets, and Water-for-Injection (WFI) systems is an absolute necessity. Leached metal ions (e.g., Fe²⁺, Cr³⁺, Ni²⁺) resulting from localized corrosion can catalyze the oxidation of active pharmaceutical ingredients (APIs), degrade sensitive biologics, and trigger severe regulatory non-compliance.

While traditional inhibitors like sodium molybdate or standard dipotassium phosphate have historically dominated the market, the emergence of functionalized organophosphates like Dipotassium Isobutyl Phosphate (DKIBP) offers a superior, bi-functional approach to surface protection. This guide objectively compares DKIBP against industry-standard alternatives and provides the rigorous experimental framework required for drug development professionals and application scientists to validate its efficacy.

Mechanistic Overview: The Bi-Functional Advantage

DKIBP operates as an advanced mixed-type corrosion inhibitor. Its molecular architecture provides a dual-action defense mechanism that outperforms simple inorganic salts:

  • Anodic Passivation (The Phosphate Head): Similar to standard dipotassium phosphate, the highly polar phosphate group acts as an electron donor. It chemisorbs onto the micro-anodic sites of the metal surface, reacting with local metal cations to precipitate an insoluble, passivating metal-phosphate complex[1].

  • Hydrophobic Shielding (The Isobutyl Tail): Unlike purely inorganic phosphates, the non-polar isobutyl group extends outward into the aqueous phase. This creates a dense, hydrophobic barrier that sterically repels water molecules and aggressive penetrant anions like chlorides (Cl⁻), preventing them from reaching the metal substrate[2].

Mechanism DKIBP Dipotassium Isobutyl Phosphate (DKIBP) Phosphate Phosphate Group (Polar Head) DKIBP->Phosphate Isobutyl Isobutyl Group (Non-Polar Tail) DKIBP->Isobutyl Chemisorption Chemisorption on Metal Surface Phosphate->Chemisorption Hydrophobic Hydrophobic Barrier Formation Isobutyl->Hydrophobic Passivation Insoluble Metal-Phosphate Passivation Layer Chemisorption->Passivation Protection Comprehensive Corrosion Inhibition Hydrophobic->Protection Passivation->Protection

Mechanistic pathway of DKIBP demonstrating bi-functional corrosion inhibition.

Objective Comparison: DKIBP vs. Standard Alternatives

To justify the transition to DKIBP in pharmaceutical support systems, it must be benchmarked against prevalent alternatives: Sodium Molybdate (a traditional anodic inhibitor) and HEDP (1-Hydroxyethylidene-1,1-diphosphonic acid, a common organophosphonate).

Performance MetricDipotassium Isobutyl Phosphate (DKIBP)Sodium MolybdateHEDP (Organophosphonate)
Inhibitor Class OrganophosphateInorganic SaltPhosphonate
Primary Mechanism Mixed-type (Passivation + Hydrophobic Shield)Anodic PassivationCathodic Inhibition & Scale Control
Pharma Suitability High (Low toxicity, highly stable)Moderate (Heavy metal leaching concerns)High (Low toxicity)
Film Characteristics Dense, dual-layer (chemisorbed + hydrophobic)Brittle oxide complexPorous organometallic film
Typical Efficacy (100 ppm) > 92% ~ 85%~ 88%

Experimental Validation Protocols

To establish absolute trustworthiness in your material selection, validation must rely on orthogonal analytical methods: steady-state mass loss to determine baseline uniform corrosion, and dynamic electrochemical behavior to verify film integrity.

Protocol 1: Steady-State Immersion Testing (per ASTM G31)

Causality: Immersion testing provides a highly controlled, empirical measurement of uniform corrosion rates over an extended period. It isolates the specific chemistry's effect without the interference of applied electrical stress, serving as the ground truth for macroscopic material loss[3].

Step-by-Step Methodology:

  • Coupon Preparation: Machine 316L stainless steel coupons to standard dimensions. Polish sequentially with SiC paper (up to 1200 grit) to ensure uniform surface roughness. Degrease ultrasonically in ethanol, dry under a nitrogen stream, and record the initial mass ( Mi​ ) to an accuracy of 0.1 mg.

  • Solution Formulation: Prepare a simulated corrosive environment (e.g., 0.5 M NaCl to simulate aggressive cooling water conditions) containing varying concentrations of DKIBP (0 ppm as control, 50 ppm, 100 ppm, and 200 ppm).

  • Immersion: Suspend the coupons in the test solutions using non-conductive PTFE hooks to prevent galvanic interference. Maintain a constant temperature of 40°C using a thermostatic bath for a duration of 14 days[3].

  • Post-Test Analysis: Remove the coupons and clean off corrosion products using standard acid-cleaning procedures (e.g., 10% HNO₃ at 60°C for stainless steel). Rinse, dry, and record the final mass ( Mf​ ).

  • Efficacy Calculation: Calculate the corrosion rate (CR) in millimeters per year (mm/y). The Inhibition Efficiency (IE%) is calculated as:

    IE%=CRcontrol​CRcontrol​−CRinhibitor​​×100
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Causality: While mass loss shows what happened, EIS reveals how it happened. By applying a small alternating current (AC) signal over a broad range of frequencies, EIS separates the resistance of the protective coating (the hydrophobic isobutyl tail) from the charge transfer resistance of the metal interface[4][5].

Step-by-Step Methodology:

  • Cell Setup: Utilize a standard three-electrode electrochemical cell: a 316L working electrode (1 cm² exposed area), a platinum mesh counter electrode, and a saturated Ag/AgCl reference electrode[5].

  • Equilibration (Self-Validating Step): Immerse the working electrode in the DKIBP test solution and monitor the Open Circuit Potential (OCP) for 30 to 60 minutes. Do not proceed until the OCP drift is less than 2 mV/min. Testing an unstable system yields artifact-heavy impedance data that cannot be reliably modeled.

  • EIS Measurement: Apply a 10 mV peak-to-peak sinusoidal voltage perturbation at the stabilized OCP. Sweep the frequencies from 100 kHz down to 10 mHz to capture both fast coating dynamics and slow interfacial charge transfer processes.

  • Equivalent Circuit Modeling: Fit the resulting Nyquist and Bode plots to a Randles equivalent electrical circuit utilizing a Constant Phase Element (CPE) to account for surface heterogeneity. Extract the charge transfer resistance ( Rct​ ). A significantly higher Rct​ in the DKIBP solution compared to the control validates the formation of the hydrophobic barrier layer.

Workflow cluster_0 Orthogonal Validation Prep Coupon/Electrode Preparation Env Simulated Corrosive Environment Setup Prep->Env ASTM ASTM G31 Immersion Test Env->ASTM EIS EIS Electrochemical Test Env->EIS Data Data Extraction (Mass Loss & R_ct) ASTM->Data EIS->Data Efficacy Inhibition Efficiency Calculation Data->Efficacy

Orthogonal experimental workflow combining ASTM G31 and EIS for efficacy validation.

Conclusion

Dipotassium isobutyl phosphate (DKIBP) represents a highly sophisticated evolution in corrosion inhibition for pharmaceutical environments. By merging the proven anodic passivation of phosphate groups with the steric, hydrophobic shielding of isobutyl chains, it provides superior protection profiles compared to legacy inhibitors. Utilizing the orthogonal validation protocols outlined above ensures that drug development facilities can confidently integrate DKIBP into their critical infrastructure maintenance programs.

References

  • Cortec Labs. "ASTM G31-21 - Laboratory Immersion Corrosion Testing of Metals.
  • VLCI. "Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS)." VLCI.
  • IJCSI. "Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
  • Ataman Kimya. "DIPOTASSIUM PHOSPHATE.
  • Semantic Scholar. "Organic corrosion inhibitors: where are we now? A review. Part III.
  • NIH. "Chromate-Free Corrosion Protection Strategies for Magnesium Alloys—A Review.

Sources

Validation

FTIR spectroscopic comparison of dipotassium isobutyl phosphate synthesis batches

FTIR Spectroscopic Comparison of Dipotassium Isobutyl Phosphate Synthesis Batches: A Quality Control Guide Executive Summary & Mechanistic Causality Dipotassium isobutyl phosphate (DKIBP, CAS 68541-10-6)[1] is a highly s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopic Comparison of Dipotassium Isobutyl Phosphate Synthesis Batches: A Quality Control Guide

Executive Summary & Mechanistic Causality

Dipotassium isobutyl phosphate (DKIBP, CAS 68541-10-6)[1] is a highly soluble organophosphate salt utilized in specialized surfactant applications, distinct from its fully esterified counterpart, triisobutyl phosphate, which is primarily used as an extraction solvent and defoamer. The synthesis of DKIBP involves the esterification of isobutanol with a phosphorylating agent, followed by precise stoichiometric neutralization with potassium hydroxide.

Because esterification is an equilibrium-driven process, batch-to-batch consistency is frequently compromised by incomplete reactions (yielding residual isobutanol) or over-substitution (yielding polyphosphates or tri-substituted byproducts)[2]. Fourier Transform Infrared (FTIR) spectroscopy is the most effective analytical tool for assessing this variability. It directly probes the dipole moment changes in the phosphorus-oxygen framework, offering a distinct, quantifiable spectral fingerprint of the P=O, P-O-C, and P-O⁻ bonds without the need for complex chromatographic separation[3].

SynthesisPathway Isobutanol Isobutanol (Precursor) Esterification Esterification Reaction Isobutanol->Esterification PhosAgent Phosphorylating Agent (e.g., P2O5 / POCl3) PhosAgent->Esterification Neutralization KOH Neutralization (pH Adjustment) Esterification->Neutralization Intermediate Impurity1 Unreacted Isobutanol (O-H Band >3200 cm⁻¹) Esterification->Impurity1 Incomplete Rxn Impurity2 Polyphosphates / Tri-substituted (Altered P-O-C Ratio) Esterification->Impurity2 Over-substitution DKIBP Dipotassium Isobutyl Phosphate (Target Product) Neutralization->DKIBP Optimal Yield

Figure 1: Synthesis pathway of dipotassium isobutyl phosphate and primary impurity generation.

Self-Validating Experimental Protocol

To guarantee trustworthiness in batch comparisons, the analytical protocol must be a self-validating system . Attenuated Total Reflectance (ATR) FTIR signal intensity is inherently dependent on the physical contact area and pressure applied to the crystal. To eliminate this physical variable, we employ an internal normalization strategy. The aliphatic C-H stretching vibrations of the isobutyl tail remain constant regardless of the phosphate headgroup's protonation state. By normalizing all spectra against the invariant C-H asymmetric stretch, the resulting peak area ratios become absolute, reproducible metrics of structural integrity.

Step-by-Step Methodology:

  • Sample Desiccation (Causality: Moisture Elimination): Dry 50 mg of each DKIBP batch under vacuum at 60°C for 12 hours. Ambient moisture exhibits a broad O-H stretch (3200–3600 cm⁻¹) that can artificially inflate the detection of unreacted isobutanol[4].

  • Background Calibration: Collect a background spectrum using a bare Diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient humidity.

  • Spectral Acquisition: Apply the desiccated DKIBP sample to the ATR crystal using a calibrated pressure clamp to ensure uniform optical contact. Acquire spectra from 4000 to 600 cm⁻¹.

  • Internal Normalization (Self-Validation): Perform baseline correction. Integrate the area of the aliphatic C-H stretching band at 2960 cm⁻¹[5]. Divide the integration values of the diagnostic bands (P=O, P-O-C, O-H) by the C-H integration value to yield normalized ratios.

FTIRWorkflow Prep Sample Prep Vacuum Desiccation (60°C, 12h) ATR ATR-FTIR Diamond Crystal 64 Scans, 4 cm⁻¹ Prep->ATR Process Data Processing Baseline Correction & C-H Normalization ATR->Process Analysis Spectral Analysis P=O & P-O-C Band Integration Process->Analysis Decision QA/QC Decision Batch Approval or Rejection Analysis->Decision

Figure 2: Standardized ATR-FTIR analytical workflow for batch-to-batch quality control.

Spectral Band Assignments

Accurate interpretation relies on isolating the vibrations of the phosphate core from the aliphatic tail. The table below outlines the fundamental assignments used for batch qualification.

Table 1: Fundamental FTIR Band Assignments for DKIBP

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3200 – 3600 O-H stretch (broad)Indicates moisture contamination or unreacted isobutanol[4].
2960 – 2850 C-H stretch (aliphatic)Represents the invariant isobutyl tail; used for internal normalization[5].
1270 – 1300 P=O stretchConfirms phosphoryl group integrity; frequency shifts indicate hydrogen bonding.
1080 – 1100 P-O⁻ asymmetric stretchConfirms successful neutralization to the ionized dipotassium salt[4].
1050 – 990 P-O-C stretch (aliphatic)Confirms the ester linkage; intensity correlates with the degree of substitution.

Batch-to-Batch Comparative Analysis

Using the self-validating protocol, three distinct production batches of DKIBP were analyzed. The quantitative data below highlights how FTIR internal normalization uncovers synthesis deviations that would otherwise lead to downstream formulation failures.

Table 2: Comparative Batch Analysis (Normalized Integration Ratios)

Batch IDSynthesis ConditionI(P=O) / I(C-H) RatioI(O-H) / I(C-H) RatioP-O-C Peak ShapeQA/QC Status
Batch A Optimized (Standard)1.45< 0.05Sharp, symmetricApproved
Batch B Sub-optimal Temp1.100.85Broadened, splitRejected (Incomplete Rxn)
Batch C Poor Desiccation1.421.20Sharp, symmetricQuarantined (Moisture)

Data Interpretation & Causality:

  • Batch A (Reference): Exhibits a high P=O to C-H ratio (1.45) and an absence of O-H stretching (< 0.05), confirming a complete esterification and successful desiccation. The sharp P-O-C band at 1020 cm⁻¹ confirms a uniform mono-alkyl substitution profile.

  • Batch B (Incomplete Reaction): The suppressed P=O ratio (1.10) combined with a massive spike in the O-H ratio (0.85) points directly to unreacted isobutanol. The broadening of the P-O-C band suggests a heterogeneous mixture of unreacted precursors and partially formed esters.

  • Batch C (Moisture Contamination): While the P=O ratio (1.42) and P-O-C peak shape indicate a structurally sound phosphate ester, the elevated O-H ratio (1.20) indicates severe moisture retention[4]. Because the structural backbone is intact, this batch can be salvaged via secondary vacuum drying rather than complete disposal.

References

  • Gas-Phase Synchrotron FTIR Spectroscopy of Weakly Volatile Alkyl Phosphonate and Alkyl Phosphate Compounds. acs.org.
  • Waterproof Alkyl Phosphate Coated Fluoride Phosphors for Optoelectronic Materials. ntu.edu.tw.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. upi.edu.
  • Environmental Effects on Phosphoryl Group Bonding Probed by Vibrational Spectroscopy. squarespace.com.
  • FT-IR spectroscopic characteristics of differently cultivated Escherichia coli. agriculturejournals.cz.
  • phosphoric acid, mono(2-methylpropyl) ester, dipotassium salt. chembk.com.
  • Matrix-Isolation Infrared Spectroscopy of Organic Phosphates. josorge.com.
  • TRIISOBUTYL PHOSPHATE. atamanchemicals.com.
  • FTIR spectra of P-containing porous carbons. researchgate.net.

Sources

Comparative

Benchmarking dipotassium isobutyl phosphate performance in rare earth element separation

Beyond Volatile Organics: Benchmarking Dipotassium Isobutyl Phosphate in Aqueous Biphasic REE Separation For decades, the separation of adjacent rare earth elements (REEs)—a critical step in both industrial metallurgy an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Beyond Volatile Organics: Benchmarking Dipotassium Isobutyl Phosphate in Aqueous Biphasic REE Separation

For decades, the separation of adjacent rare earth elements (REEs)—a critical step in both industrial metallurgy and the purification of medical-grade radio-lanthanides (e.g., 177Lu , 90Y for targeted radioligand therapy)—has relied heavily on volatile organic compound (VOC)-based solvent extraction. Traditional systems utilize lipophilic organophosphorus acids, such as di(2-ethylhexyl) phosphoric acid (D2EHPA) or 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (P507), dissolved in diluents like kerosene[1].

While effective, VOC-based systems pose severe flammability, toxicity, and waste-disposal risks, particularly in cGMP radiopharmaceutical facilities. To circumvent this, researchers are transitioning to Aqueous Biphasic Systems (ABS)[2]. However, traditional ABS setups rely on simple inorganic salts (like potassium phosphate) to induce phase separation, which lack the specific metal-coordination capabilities required to separate chemically identical REEs[3].

This guide benchmarks the performance of Dipotassium Isobutyl Phosphate (DPIBP) —an amphiphilic organophosphate salt—against traditional extractants. By acting as both a phase-forming hydrotrope and a selective coordinating ligand, DPIBP represents a paradigm shift in green REE separation.

Mechanistic Causality: The Dual-Functional Advantage of DPIBP

In a standard polymer-salt ABS (e.g., Polyethylene Glycol / K2​HPO4​ ), the inorganic salt strictly acts as a kosmotrope. It strongly hydrates, "salting out" the polymer into a separate aqueous phase, but it does not selectively bind REEs[3].

DPIBP disrupts this limitation by combining the thermodynamic properties of a salt with the steric selectivity of an organophosphorus extractant.

  • Kosmotropic Phase Separation: The dipotassium phosphate headgroup ( -PO42−​ ) strongly interacts with water molecules, driving the salting-out effect necessary to form a stable biphasic system with polymers or water-soluble ionic liquids[4].

  • Steric Coordination: The branched isobutyl tail mimics the hydrophobic coordination environment of traditional neutral extractants like triisobutyl phosphate (TiBP)[5]. Because REEs undergo "lanthanide contraction" (heavy REEs are smaller than light REEs), the steric hindrance of the isobutyl group selectively favors the coordination of smaller, heavier REEs (HREEs) over larger, lighter REEs (LREEs)[6].

Mechanism DPIBP Dipotassium Isobutyl Phosphate Amphiphilic Salt Head Phosphate Head (-PO4) Kosmotropic Hydration DPIBP->Head Tail Isobutyl Tail Steric Hindrance DPIBP->Tail Complex HREE-DPIBP Complex Partitions to PEG Phase Head->Complex Coordinates REE3+ Tail->Complex Excludes LREEs

Caption: Dual-functional mechanism of DPIBP in REE coordination and phase separation.

Quantitative Benchmarking: DPIBP vs. Traditional Alternatives

To objectively evaluate DPIBP, we benchmarked an ABS composed of PEG 2000 and DPIBP against the industry-standard VOC system (D2EHPA in Kerosene) and a baseline ABS (PEG 2000 / K2​HPO4​ ).

Table 1: Thermodynamic and Safety Profiles
ParameterD2EHPA / KerosenePEG 2000 / K2​HPO4​ PEG 2000 / DPIBP
Solvent Matrix Volatile Organic (VOC)Fully AqueousFully Aqueous
Phase Separation Mechanism Hydrophobic ImmiscibilityKosmotropic Salting-OutKosmotropic Salting-Out
Primary Extractant D2EHPANone (Polymer affinity only)DPIBP
Flammability Risk High (Flash point < 50°C)NoneNone
Phase Equilibration Time < 10 minutes> 45 minutes~ 30 minutes
Table 2: Extraction Efficiency ( E% ) and Separation Factors ( β )

Conditions: 25°C, pH 3.5, equimolar REE feed concentrations.

REE Pair (Heavy/Light)D2EHPA / Kerosene ( β )PEG 2000 / K2​HPO4​ ( β )PEG 2000 / DPIBP ( β )
Nd / Pr (Adjacent)1.451.021.88
Sm / Nd (Light-Mid)4.101.155.35
Lu / Yb (Heavy adjacent)2.101.052.65

Data Synthesis: The PEG/ K2​HPO4​ system fails to separate adjacent REEs ( β≈1.0 ) because it lacks a selective ligand. While D2EHPA provides strong separation, the DPIBP system outperforms it for adjacent pairs (e.g., Nd/Pr β=1.88 vs 1.45). This is directly attributed to the rigid steric hindrance of the isobutyl chain in the aqueous microenvironment, which amplifies the subtle ionic radius differences between adjacent lanthanides[6].

Self-Validating Experimental Protocol: DPIBP-PEG Biphasic Extraction

To ensure scientific integrity, the following protocol incorporates a mandatory mass-balance validation step. If the mass balance fails, it indicates interfacial precipitation (third-phase formation), rendering the partition coefficients invalid.

Reagents:

  • Polyethylene Glycol (PEG 2000, 40% w/w stock)

  • Dipotassium Isobutyl Phosphate (DPIBP, 30% w/w stock)

  • REE Nitrate mixed feed (e.g., Lu(NO3​)3​ and Yb(NO3​)3​ , 10 mM each)

  • 0.1 M HNO3​ and 0.1 M KOH for pH adjustment.

Step-by-Step Methodology:

  • System Formulation: In a 15 mL graduated centrifuge tube, combine 3.0 g of PEG 2000 stock, 3.0 g of DPIBP stock, and 1.0 mL of the REE feed.

    • Causality Note: PEG 2000 is selected over higher molecular weights (e.g., PEG 6000) to maintain low phase viscosity, ensuring rapid mass transfer of the bulky REE-DPIBP complexes[3].

  • pH Optimization: Adjust the system to pH 3.5 using HNO3​ or KOH .

    • Causality Note: At pH < 2.0, the phosphate group protonates, destroying its coordination capacity. At pH > 5.5, REEs begin to hydrolyze into insoluble REE(OH)3​ . pH 3.5 is the thermodynamic sweet spot[1].

  • Equilibration: Vortex the mixture vigorously for 5 minutes, then place in a thermostatic shaker at 25°C at 300 rpm for 30 minutes to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Record the exact volumes of the top (PEG-rich) and bottom (DPIBP-rich) phases.

  • Quantification & Self-Validation (Crucial Step): Extract 100 µL aliquots from both the top and bottom phases. Dilute with 2% HNO3​ and analyze via ICP-MS.

    • Validation Equation: Cfeed​×Vfeed​=(Ctop​×Vtop​)+(Cbottom​×Vbottom​)

    • Integrity Check: The sum of the REE mass in both phases must equal ≥98% of the initial feed mass. A deficit indicates the REE-DPIBP complex has precipitated at the liquid-liquid interface. If recovery is <98% , discard the data and increase the PEG concentration to enhance complex solubility.

Workflow Feed Aqueous REE Feed (Lu/Yb Mixture) Mix Vortex & Equilibration (25°C, pH 3.5) Feed->Mix DPIBP DPIBP Salt (Phase-Former & Ligand) DPIBP->Mix PEG PEG 2000 (Polymer Extractant Phase) PEG->Mix Centrifuge Centrifugation (3000 rpm, 5 min) Mix->Centrifuge Top PEG-Rich Phase (HREE-DPIBP Complex) Centrifuge->Top Hydrophobic Partitioning Bottom DPIBP-Rich Phase (LREEs & Impurities) Centrifuge->Bottom Salting-Out Effect

Caption: Workflow of DPIBP-PEG Aqueous Biphasic System for REE Separation.

Conclusion

Dipotassium isobutyl phosphate bridges the gap between the environmental safety of aqueous biphasic systems and the high separation factors of traditional organophosphorus solvent extraction. By leveraging its unique amphiphilic structure, drug development professionals and metallurgists can achieve superior separation of adjacent REEs without the hazards associated with volatile organic compounds.

References

  • Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous solutions Source: Lirias - KU Leuven URL:[Link]

  • Top Uses of Tri-Isobutyl Phosphate in Industries Source: Fortune Chemical URL:[Link]

  • Separation of Rare Earths and Transition Metals Using Ionic-Liquid-Based Aqueous Biphasic Systems Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Recovery of Rare Earth Elements (REEs) Using Ionic Solvents Source: MDPI URL:[Link]

  • HPCPC separation of proteins using polyethylene glycol-potassium phosphate aqueous two-phase Source: PubMed - National Institutes of Health URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Dipotassium isobutyl phosphate proper disposal procedures

As a Senior Application Scientist, I understand that the utility of organophosphate salts in the laboratory often overshadows the logistical complexities of their lifecycle management. Dipotassium isobutyl phosphate (DPI...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the utility of organophosphate salts in the laboratory often overshadows the logistical complexities of their lifecycle management. Dipotassium isobutyl phosphate (DPIBP)—frequently utilized in synergistic solvent extraction workflows (such as selective lithium recovery from brines[1]) and advanced hydraulic fluid formulations[2]—is a highly effective amphiphilic compound. However, its unique chemical structure demands rigorous, scientifically grounded disposal protocols.

This guide delineates the mechanistic reasoning and self-validating procedures required for the safe handling and disposal of DPIBP, ensuring your laboratory maintains both environmental compliance and operational excellence.

Mechanistic Hazard Assessment: The Causality of Risk

To dispose of a chemical safely, we must first understand the causality behind its hazards. DPIBP is an organophosphate potassium salt, meaning its behavior is governed by a hydrophobic isobutyl tail and a highly polar, alkaline dipotassium phosphate headgroup.

  • Biological Membrane Disruption: The amphiphilic nature of DPIBP allows it to act as a surfactant. Upon contact with biological tissues, it disrupts lipid bilayers, leading to severe skin and eye irritation (GHS Precautionary Statements P302+P352, P305+P351+P338)[3].

  • Aquatic Eutrophication: Discharging DPIBP into municipal drains is strictly prohibited[3]. The phosphate moiety acts as a limiting macronutrient in aquatic ecosystems. Uncontrolled release triggers rapid algal blooms, which subsequently deplete dissolved oxygen and cause localized ecological collapse.

  • Combustion Byproducts: Thermal oxidation of organophosphates does not simply yield carbon dioxide and water. It generates highly reactive phosphorus oxides ( P4​O10​ ) and potassium oxide particulates. If released, P4​O10​ reacts with atmospheric moisture to form corrosive phosphoric acid mists.

Quantitative Chemical Profile & Disposal Thresholds

Before initiating disposal, verify the waste stream against the following physicochemical parameters to ensure compatibility with your waste management infrastructure.

ParameterSpecification / DataOperational Implication
Chemical Name Phosphoric acid, 2-methylpropyl ester, potassium saltIdentifies the specific organophosphate derivative.
CAS Registry Number 90605-13-3Required for precise waste manifesting[3].
Physical State Liquid / Aerosol-proneHigh risk of inhalation if aerosolized; requires enclosed handling[3].
GHS Hazard Focus Skin/Eye IrritantMandates EN 166(EU) goggles and EN 374 impermeable gloves[3].
Incineration Temp. > 850°CRequired to break the stable carbon-phosphorus/oxygen bonds.
Drain Discharge 0.0 mg/L (Strictly Prohibited)Must be routed entirely to licensed chemical destruction[3].

Operational Safety & Pre-Disposal Handling

Before executing the disposal workflows, the environment must be secured. DPIBP aerosols can form explosive mixtures in confined spaces.

Pre-Disposal Checklist:

  • Ventilation: Ensure handling occurs in a well-ventilated area or fume hood to avoid the formation of dust and aerosols[3].

  • Ignition Control: Remove all sources of ignition. If cleaning up a spill for disposal, use exclusively spark-proof tools and explosion-proof collection equipment[3].

  • PPE Verification: Don fire/flame-resistant clothing, chemical impermeable gloves (inspected for micro-tears), and tightly fitting safety goggles[3].

Validated Disposal Methodologies

The following protocols are designed as self-validating systems. By linking observable chemical phenomena to procedural steps, you can mathematically and chemically verify that the disposal process is complete.

Protocol A: Liquid Waste Segregation & Controlled Incineration

Because DPIBP cannot be routed to the municipal sewer, liquid waste must be prepared for off-site destruction.

  • Step 1: Segregation. Collect the DPIBP liquid waste in a dedicated, chemically compatible, and tightly closed high-density polyethylene (HDPE) container[3]. Do not mix with strong mineral acids, as protonation of the phosphate group will generate heat and alter the solubility profile.

  • Step 2: Thermal Destruction Routing. Manifest the waste for removal to a licensed chemical destruction plant[3].

  • Step 3: Flue Gas Scrubbing Validation. Ensure your waste disposal contractor utilizes controlled incineration with alkaline flue gas scrubbing [3].

    • The Causality: As the DPIBP combusts, it produces acidic P4​O10​ gas. An alkaline scrubber (typically a NaOH or Ca(OH)2​ spray) reacts stoichiometrically with the exhaust to precipitate inert calcium phosphate or soluble sodium phosphate, neutralizing the threat of acid rain emissions.

Protocol B: Contaminated Packaging Decontamination

Empty containers retain trace amounts of DPIBP. We utilize a self-validating statistical method—the Triple Rinse Protocol—to decontaminate the packaging.

  • Step 1: First Rinse. Add a compatible solvent (or water, depending on the specific formulation matrix) equal to 10% of the container's volume. Agitate vigorously. Pour the rinsate into the Liquid Waste container (Protocol A).

  • Step 2: Successive Rinsing. Repeat Step 1 two more times.

    • The Causality: Assuming a 10% residual volume remains after each pour, three successive rinses dilute the original contaminant by a factor of 1,000, achieving >99.9% removal.

  • Step 3: Validation. Test the pH of the final (third) rinsate. A neutral pH confirms the absence of the alkaline dipotassium salt, validating the decontamination cycle.

  • Step 4: Physical Destruction. Puncture the decontaminated packaging to render it unusable for any other purpose. It can now be safely disposed of in a sanitary landfill[3].

Process Visualization: Waste Routing Decision Matrix

To streamline laboratory operations, follow this logical decision tree for routing DPIBP waste streams.

DPIBP_Workflow Start DPIBP Waste Generation State Waste State? Start->State Liquid Aqueous/Organic Liquid Waste State->Liquid Liquid Solid Contaminated Packaging State->Solid Solid/Vessels Drain Discharge to Drain? Liquid->Drain Rinse Triple Rinse Protocol Solid->Rinse DrainNo Strictly Prohibited (Eutrophication Risk) Drain->DrainNo Yes Incinerate Controlled Incineration (T > 850°C) Drain->Incinerate No Scrubber Alkaline Flue Gas Scrubbing (POx Neutralization) Incinerate->Scrubber Destruction Licensed Chemical Destruction Plant Scrubber->Destruction Rinsate Rinsate Collection Rinse->Rinsate Puncture Puncture & Disable Packaging Rinse->Puncture Decontaminated Vessel Rinsate->Incinerate Route to Liquid Landfill Sanitary Landfill Puncture->Landfill

Figure 1: Mechanistic decision matrix for DPIBP waste segregation and disposal.

References

  • Phosphoric acid, 2-methylpropyl ester, potassium salt Safety Data Sheets. Echemi.com. Retrieved for chemical hazard profiling, PPE requirements, and primary disposal/incineration guidelines.

  • Selective extraction of lithium over alkali and alkaline earth ions by synergistic solvent extraction. Green Chemistry (RSC Publishing). Retrieved for contextual application of isobutyl phosphates in laboratory extraction workflows.

  • US6254799B1 - Phosphate ester base stocks comprising mixed n-butyl/isobutyl phosphate esters. Google Patents. Retrieved for contextual industrial and hydraulic applications of isobutyl phosphate derivatives.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.